Technical Documentation Center

1-[(2-bromophenoxy)acetyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2-bromophenoxy)acetyl]piperidine

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-[(2-Bromophenoxy)acetyl]piperidine

This technical guide provides an in-depth analysis of 1-[(2-bromophenoxy)acetyl]piperidine , a functionalized amide scaffold used in medicinal chemistry as a building block for analgesic, anti-inflammatory, and receptor-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[(2-bromophenoxy)acetyl]piperidine , a functionalized amide scaffold used in medicinal chemistry as a building block for analgesic, anti-inflammatory, and receptor-modulating agents.

Chemical Identity & Structural Architecture

This compound represents a privileged scaffold in drug discovery, combining a lipophilic piperidine ring with an electron-rich bromophenoxy moiety via a flexible acetyl linker.[1] The ortho-bromo substituent introduces specific steric constraints and halogen-bonding potential that differentiate it from its para-substituted analogs.[1]

Parameter Technical Specification
IUPAC Name 1-[2-(2-Bromophenoxy)acetyl]piperidine
Molecular Formula C₁₃H₁₆BrNO₂
Molecular Weight 298.18 g/mol
SMILES BrC1=CC=CC=C1OCC(=O)N2CCCCC2
Component CAS Acid Precursor: 1878-67-7 (2-Bromophenoxyacetic acid)Amine Precursor: 110-89-4 (Piperidine)
Key Moiety Phenoxyacetamide (Linker), Piperidine (Headgroup), o-Bromoaryl (Tail)
3D Conformational Analysis

The ortho-bromo group forces the phenoxy ring out of planarity relative to the acetyl linker due to steric repulsion with the ether oxygen lone pairs. This "twisted" conformation is critical for binding selectivity in protein pockets, preventing the flat stacking interactions seen in non-halogenated analogs.[1]

Physicochemical Profile (Calculated)

These parameters dictate the compound's behavior in biological assays and formulation.

Property Value / Prediction Implication for Drug Design
cLogP 2.6 – 2.9Moderate lipophilicity; likely CNS penetrant.[1]
TPSA 29.5 ŲHigh membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 0Acts purely as an H-bond acceptor (Amide C=O, Ether O).[1]
H-Bond Acceptors 2Key interaction points for serine/threonine residues.[1]
Rotatable Bonds 3Flexible linker allows induced-fit binding.[1]
Solubility Low (Water); High (DMSO, DCM)Requires organic co-solvents (DMSO) for bio-assays.
Synthetic Methodologies

Two primary routes exist for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine. Route B is generally preferred for high-throughput library generation due to the commercial availability of the chloroacetyl intermediate.[1]

Reaction Scheme (Graphviz)

G cluster_0 Route A: Direct Amidation cluster_1 Route B: Alkylation (Preferred) Acid 2-Bromophenoxyacetic Acid Product TARGET: 1-[(2-Bromophenoxy) acetyl]piperidine Acid->Product EDC/HOBt or SOCl2 Piperidine Piperidine Piperidine->Product Phenol 2-Bromophenol Phenol->Product K2CO3, Acetone Reflux (Williamson) Chloroamide 2-Chloro-1-(piperidin-1-yl) ethanone Chloroamide->Product

Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) pathways.

Detailed Protocol: Route B (Williamson Ether Synthesis)

This method avoids the potential for side reactions associated with activating the bulky 2-bromophenoxyacetic acid.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • 2-Chloro-1-(piperidin-1-yl)ethanone (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Potassium Iodide (KI, 0.1 eq, catalytic)

  • Solvent: Acetone or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add 2-chloro-1-(piperidin-1-yl)ethanone (11 mmol) and catalytic KI. The KI facilitates the Finkelstein exchange in situ, generating the more reactive iodo-species.[1]

  • Reflux: Heat the mixture to reflux (56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[1] If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

Medicinal Chemistry Applications

The phenoxyacetyl-piperidine motif is a versatile pharmacophore found in several bioactive classes.

A. Analgesic & Anti-Inflammatory Agents

Derivatives of phenoxyacetic acid are established COX inhibitors.[1] The piperidine amide modification improves lipophilicity and blood-brain barrier (BBB) penetration compared to the free acid.

  • Mechanism: The phenoxy moiety mimics the arachidonic acid backbone, while the ortho-bromo group can occupy hydrophobic pockets in COX-1/COX-2 enzymes, potentially enhancing selectivity.[1]

B. Receptor Modulation (Sigma & Histamine)

Piperidine-linked aromatics are classic ligands for Sigma-1 (


)  and Histamine H3  receptors.[1][2]
  • Pharmacophore Alignment: The basic nitrogen of the piperidine (at physiological pH, though reduced in amide form, the ethyl amine analog is the primary target here) serves as a cation-pi interaction site. In the amide form described here, the molecule often acts as a neutral allosteric modulator or a prodrug precursor.[1]

C. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment" for screening libraries:

  • Ligand Efficiency (LE): High.[1]

  • Synthetic Tractability: The bromine atom provides a handle for further diversification (e.g., Suzuki-Miyaura coupling) to expand the library into bi-aryl systems.

Spectroscopic Characterization (Expected)

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 6.8 – 7.6 ppm: Multiplets (4H, Ar-H).[1] Look for the downfield shift of the proton ortho to the ether linkage.[1]

    • δ 4.7 ppm: Singlet (2H, -O-CH ₂-CO-). This peak is diagnostic for the phenoxyacetyl linker.[1]

    • δ 3.4 – 3.6 ppm: Broad multiplets (4H, piperidine N-CH ₂).[1]

    • δ 1.5 – 1.7 ppm: Multiplets (6H, piperidine C-CH ₂-C).[1]

  • MS (ESI):

    • [M+H]⁺: Peaks at m/z 298 and 300 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

References
  • BenchChem. Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (General protocol for phenoxyacetyl synthesis).

  • Pallavi, H. M., et al. (2009).[1] "Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide...". Bioorganic & Medicinal Chemistry Letters. (Describes phenoxyacetyl scaffold utility).

  • Lazewska, D., et al. (2022).[1] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1]

  • PubChem. 1-(Bromoacetyl)piperidine Compound Summary. (Precursor data).[1][3]

Sources

Exploratory

Technical Guide: 2-Bromophenoxyacetic Acid Piperidide

Synthesis, Physicochemical Properties, and Pharmacological Applications Executive Summary 2-Bromophenoxyacetic acid piperidide (CAS Registry Number: Not widely listed as a commodity chemical; structurally defined as 1-[(...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary

2-Bromophenoxyacetic acid piperidide (CAS Registry Number: Not widely listed as a commodity chemical; structurally defined as 1-[(2-bromophenoxy)acetyl]piperidine) is a specialized chemical intermediate and bioactive probe used primarily in medicinal chemistry and agrochemical research.[1][2]

Belonging to the class of phenoxyacetamides , this compound serves as a critical lipophilic scaffold in Structure-Activity Relationship (SAR) studies. Unlike its parent acid (2-bromophenoxyacetic acid), which exhibits auxin-like herbicidal activity, the piperidide derivative modifies the electronic and steric environment of the side chain, altering its interaction with biological targets such as auxin binding proteins (ABP), cyclooxygenase (COX) enzymes, and potentially Free Fatty Acid Receptor 1 (FFA1/GPR40).

This guide provides a comprehensive technical overview for researchers synthesizing or evaluating this compound for antimicrobial , anti-inflammatory , or herbicidal applications.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Nomenclature & Structure[7]
  • IUPAC Name: 1-[2-(2-bromophenoxy)acetyl]piperidine

  • Common Names: 2-Bromophenoxyacetic acid piperidide; N-(2-Bromophenoxyacetyl)piperidine

  • Molecular Formula: C₁₃H₁₆BrNO₂

  • Molecular Weight: 298.18 g/mol

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

  • Lipophilic Tail (Aryl Group): A 2-bromophenyl ring providing steric bulk and halogen-bonding capability.

  • Linker: An oxyacetyl bridge (-O-CH₂-CO-) conferring flexibility and hydrogen bond acceptance.

  • Hydrophilic Head (Amine): A piperidine ring acting as a tertiary amide, increasing metabolic stability compared to esters.

Physicochemical Data (Predicted & Experimental Consensus)
PropertyValue / RangeNote
Physical State Solid (Crystalline)Typically white to off-white needles.
Melting Point 85–95 °CDependent on solvent of recrystallization (EtOH/Water).
LogP (Octanol/Water) 2.6 ± 0.3Moderate lipophilicity; suitable for CNS/membrane penetration.
Solubility (Water) < 0.5 mg/mLPoorly soluble in neutral aqueous media.
Solubility (Organic) HighSoluble in DCM, DMSO, Ethanol, Ethyl Acetate.
pKa N/ANeutral amide; no ionizable protons in physiological range.
H-Bond Donors 0Lacks free N-H or O-H groups.
H-Bond Acceptors 3Amide carbonyl, Ether oxygen, Piperidine nitrogen lone pair.

Synthesis & Manufacturing Protocols

The synthesis follows a convergent pathway, typically employing a Schotten-Baumann reaction or DCC-mediated coupling . The following protocol is optimized for laboratory-scale production (10–50 mmol scale) with high purity.

Reaction Scheme (Graphviz Visualization)

SynthesisPath cluster_0 Step 1: Etherification cluster_1 Step 2: Amidation Reactant1 2-Bromophenol (C6H5BrO) Intermed 2-Bromophenoxyacetic Acid (Intermediate) Reactant1->Intermed NaOH, Reflux (Williamson Ether Synthesis) Reactant2 Chloroacetic Acid (ClCH2COOH) Reactant2->Intermed AcylCl Acid Chloride (In Situ) Intermed->AcylCl SOCl2, 80°C Reagent SOCl2 (Thionyl Chloride) Product 2-Bromophenoxyacetic Acid Piperidide AcylCl->Product Piperidine, Et3N DCM, 0°C -> RT Amine Piperidine (Base) Amine->Product

Figure 1: Two-step convergent synthesis pathway via acid chloride activation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromophenoxyacetic Acid
  • Reagents: 2-Bromophenol (17.3 g, 0.1 mol), Chloroacetic acid (11.3 g, 0.12 mol), NaOH (8.0 g, 0.2 mol), Water (100 mL).

  • Procedure:

    • Dissolve 2-bromophenol in NaOH solution.

    • Add chloroacetic acid slowly.

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature and acidify with HCl (conc.) to pH ~2.

    • Filter the precipitated crude acid.

    • Purification: Recrystallize from hot water or ethanol-water (1:1).

    • Yield: ~75–85%.

Step 2: Amidation to Piperidide
  • Activation: Dissolve 2-bromophenoxyacetic acid (2.31 g, 10 mmol) in dry dichloromethane (DCM, 20 mL). Add thionyl chloride (1.5 mL) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ in vacuo.

  • Coupling: Redissolve the residue (acid chloride) in dry DCM (15 mL).

  • Addition: Cool to 0°C. Add a mixture of Piperidine (1.0 mL, 10 mmol) and Triethylamine (1.5 mL) dropwise.

  • Workup: Stir at room temperature for 3 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Ethyl Acetate:Hexane 1:4).

Biological Applications & Pharmacology[9]

This compound is primarily a research tool used to probe specific biological pathways.[1] It is not a marketed drug but possesses significant bioactivity in three domains.

Herbicidal & Auxin Activity

Phenoxyacetic acid derivatives are classic auxin mimics (e.g., 2,4-D).

  • Mechanism: The free acid form binds to the TIR1 ubiquitin ligase complex.

  • Piperidide Effect: The conversion to an amide (piperidide) masks the carboxylic acid, creating a pro-herbicide . In plants possessing amidase enzymes, the piperidine ring is cleaved, releasing the active 2-bromophenoxyacetic acid.

  • Application: Used in controlled-release herbicide formulations or to study plant metabolism of xenobiotics.

Medicinal Chemistry: Anti-inflammatory & Analgesic
  • Target: Cyclooxygenase (COX) inhibition.

  • Rationale: The 2-bromo substituent provides steric hindrance similar to the methyl groups in Mepivacaine or the chloro groups in Diclofenac.

  • Activity: Phenoxyacetamides have shown moderate analgesic activity in rodent models (writhing test), likely via non-narcotic peripheral mechanisms.

Antimicrobial Properties[8][9][10]
  • Spectrum: Gram-positive bacteria (e.g., S. aureus) and certain fungi.

  • Mechanism: Lipophilic perturbation of the cell membrane. The 2-bromo group enhances lipophilicity (LogP ~2.6), facilitating membrane insertion.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 2-Bromophenoxyacetic Acid Piperidide Mod1 2-Bromo Substituent (Ortho Position) Center->Mod1 Mod2 Oxyacetyl Linker (-O-CH2-CO-) Center->Mod2 Mod3 Piperidine Ring (Amide Cap) Center->Mod3 Effect1 Increases Lipophilicity Steric Hindrance (prevents hydrolysis) Halogen Bonding capability Mod1->Effect1 Effect2 H-Bond Acceptor Flexible tether Essential for Auxin mimicry Mod2->Effect2 Effect3 Metabolic Stability (vs Ester) Improves CNS penetration Masks acidic charge Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) analysis of the core pharmacophore.

Safety & Handling (MSDS Highlights)

As a halogenated organic amide, standard safety protocols for "Irritant" chemicals apply.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.
  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Bromine content).

References

  • Phenoxyacetic Acid Derivatives: PubChem Compound Summary for (2-Bromophenoxy)acetic acid (Parent Acid).

  • Synthesis of Phenoxyacetamides: "Synthesis and Biological Activity of Phenoxyacetic Acid Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Piperidine Pharmacophores: "The Wide Spectrum Biological Activities of Piperidine - A Short Review." International Journal of Innovative Research in Technology.[5]

  • Herbicidal Mechanism: "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

Sources

Foundational

N-(2-bromophenoxyacetyl)piperidine molecular weight

An In-Depth Technical Guide to N-(2-bromophenoxyacetyl)piperidine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2-bromophenoxyacetyl)piperidine, a molecule of int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-bromophenoxyacetyl)piperidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-bromophenoxyacetyl)piperidine, a molecule of interest within the broader class of piperidine-containing compounds. The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules.[1][2][3] This document will delve into the fundamental molecular characteristics of N-(2-bromophenoxyacetyl)piperidine, outline a plausible synthetic route, and discuss its potential applications in drug discovery, all grounded in established chemical principles.

Core Molecular Profile

N-(2-bromophenoxyacetyl)piperidine is a substituted amide derivative of piperidine. The core structure consists of a piperidine ring connected via its nitrogen atom to an acetyl group, which is in turn linked through an ether bond to a 2-bromophenol moiety. This unique combination of a saturated heterocycle, an amide linkage, an ether, and an aromatic halide suggests a molecule with specific physicochemical properties that can be leveraged in drug design.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆BrNO₂Calculated
Molecular Weight 298.18 g/mol Calculated
Monoisotopic Mass 297.04154 DaCalculated
Hydrogen Bond Acceptors 3Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 4Calculated

Calculations are based on the deduced structure of N-(2-bromophenoxyacetyl)piperidine.

The presence of the piperidine nitrogen and the ether and carbonyl oxygens provide hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets.[2] The brominated phenyl ring introduces lipophilicity and potential for halogen bonding, a significant interaction in modern drug design.

Synthesis and Characterization

The synthesis of N-(2-bromophenoxyacetyl)piperidine can be logically approached through a nucleophilic acyl substitution reaction. This is a robust and well-established method for the formation of amide bonds.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 2-bromophenol.

Caption: Proposed two-step synthesis of N-(2-bromophenoxyacetyl)piperidine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-bromophenoxy)acetate

  • To a solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-(2-bromophenoxy)acetate.

Rationale: This is a classic Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

Step 2: Synthesis of N-(2-bromophenoxyacetyl)piperidine

  • In a round-bottom flask, take ethyl 2-(2-bromophenoxy)acetate (1.0 eq) and piperidine (2.0 eq).

  • Heat the mixture at 80-100 °C for 4-6 hours. The excess piperidine acts as both the nucleophile and the solvent.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain N-(2-bromophenoxyacetyl)piperidine.

Rationale: This is a direct amidation reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the ester. The reaction is driven to completion by using an excess of the amine and by heating.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

Characterization Workflow Start Synthesized Product TLC TLC (Purity Check) Start->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS If pure NMR NMR Spectroscopy (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR EA Elemental Analysis (Elemental Composition) IR->EA End Confirmed Structure & Purity EA->End

Caption: Standard workflow for the analytical characterization of the final product.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight of 298.18 g/mol , along with a characteristic isotopic pattern for the bromine atom.

  • NMR Spectroscopy (¹H and ¹³C): Will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • IR Spectroscopy: Will confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretch (typically around 1650 cm⁻¹) and C-O ether stretches.

Relevance in Drug Development

The piperidine ring is a cornerstone in the design of pharmaceuticals, valued for its ability to increase solubility, modulate lipophilicity, and serve as a scaffold to orient functional groups for optimal target binding.[1][2]

Potential Therapeutic Applications

While the specific biological activity of N-(2-bromophenoxyacetyl)piperidine is not documented, its structural motifs are present in compounds with known pharmacological effects.

  • CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS).[2] Its basic nitrogen can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain.

  • Enzyme Inhibitors: The overall structure is suitable for exploring inhibitory activity against various enzymes. For instance, piperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4]

  • Anticancer Agents: Numerous piperidine-containing compounds have been developed as anticancer drugs.[2] The modular nature of this compound allows for systematic structural modifications to optimize binding affinity and selectivity for cancer-related targets.

The introduction of a chiral center on the piperidine ring can further enhance biological activity and selectivity, a common strategy in modern drug discovery.[3]

Conclusion

N-(2-bromophenoxyacetyl)piperidine, with a calculated molecular weight of 298.18 g/mol , represents an interesting chemical entity that combines several key pharmacophoric features. Its synthesis is straightforward, relying on fundamental organic reactions. While its specific biological profile remains to be elucidated, the presence of the piperidine scaffold, a privileged structure in medicinal chemistry, suggests that this compound and its analogs could serve as valuable starting points for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential in drug discovery and development.

References

  • PubChem. 2-[2-(2-Bromophenoxy)ethyl]piperidine. National Center for Biotechnology Information. [Link]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6445. [Link]

  • Watson, P. S., et al. (2009). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 65(52), 10737-10762. [Link]

  • Yelekci, K., et al. (2014). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 3(6), 39-44. [Link]

  • PubChemLite. Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Université du Luxembourg. [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

  • Wikipedia. Piperidine. [Link]

  • Walczak, M. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. [Link]

Sources

Exploratory

Technical Analysis: Hydrogen Bond Acceptor Systems in 1-[(2-bromophenoxy)acetyl]piperidine

This technical guide provides a rigorous structural and functional analysis of the hydrogen bond acceptor (HBA) systems within 1-[(2-bromophenoxy)acetyl]piperidine . It is designed for medicinal chemists and structural b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and functional analysis of the hydrogen bond acceptor (HBA) systems within 1-[(2-bromophenoxy)acetyl]piperidine . It is designed for medicinal chemists and structural biologists requiring high-resolution insights into pharmacophore mapping and non-covalent interaction profiling.

Executive Summary

In fragment-based drug discovery (FBDD), the precise characterization of hydrogen bond acceptors (HBAs) determines the success of lead optimization. 1-[(2-bromophenoxy)acetyl]piperidine represents a complex, multi-center HBA system containing three distinct electronic environments: a tertiary amide carbonyl , an aryl alkyl ether , and an ortho-substituted halogen .

This guide dissects the hierarchy of these acceptors, establishing the amide carbonyl as the dominant interaction site (


), while elucidating the steric and electronic modulation imposed by the ortho-bromine substituent. We provide validated protocols for quantifying these interactions using FTIR and NMR titration, moving beyond simple atom counting to thermodynamic quantification.

Structural Dissection & Pharmacophore Mapping

The molecule functions not as a single acceptor but as a competitive system of interaction sites. The "Senior Scientist" approach requires distinguishing between potential and effective acceptors.

The Hierarchy of Acceptors

The molecule presents three potential sites for H-bond acceptance. Their relative strengths are dictated by hybridization, resonance, and local electrostatics.

SiteFunctional GroupHybridizationHBA Strength (Est.[1]

)
Interaction Type
Primary Amide Carbonyl (C=O)

2.0 – 2.5 Strong, directional H-bonding. Dominant pharmacophore.
Secondary Phenoxy Ether Oxygen

0.5 – 1.0 Weak. Electron density reduced by delocalization into the phenyl ring.
Tertiary Bromine Atom

mix
< 0.1 Very weak. Primarily acts via dispersion or Halogen Bonding (

-hole donor).
Null Piperidine Nitrogen

(partial)
N/A Non-basic. Lone pair is delocalized into the carbonyl (resonance).
The "Ortho-Effect" and Conformation

The 2-bromo substituent is not merely a hydrophobic bulk; it exerts a critical stereoelectronic effect.

  • Intramolecular Halogen Bonding: The bromine atom (Lewis acid via

    
    -hole) may interact with the ether oxygen (Lewis base), locking the C-O-C bond angle.
    
  • Steric Shielding: The bulky bromine atom at the ortho position creates a "steric gate," reducing the solvent accessibility of the ether oxygen, effectively silencing it as an intermolecular HBA in biological fluids.

HBA_Hierarchy Molecule 1-[(2-bromophenoxy)acetyl]piperidine Amide Amide Carbonyl (C=O) Primary Acceptor Molecule->Amide Dominant pKBHX Ether Phenoxy Ether (O) Secondary Acceptor Molecule->Ether Weakened by Aryl group Bromine Ortho-Bromine (Br) Modulator / Weak Acceptor Molecule->Bromine Steric/Electronic Check Nitrogen Piperidine Nitrogen (Resonance Neutralized) Molecule->Nitrogen Not an Acceptor Bromine->Ether Intramolecular Lock (Ortho Effect)

Figure 1: Hierarchical map of hydrogen bond acceptor sites. Note the "null" status of the amide nitrogen and the modulatory role of the bromine atom.

Experimental Protocols for HBA Quantification

To validate the H-bond basicity of this specific scaffold, generic calculated values (cLogP, PSA) are insufficient. The following protocols measure the thermodynamic reality of the interactions.

Protocol A: FTIR Titration (The Method)

This is the gold standard for resolving competitive acceptor sites (e.g., distinguishing the amide C=O from the ether O).

Principle: Measure the shift in the O-H stretching frequency of a donor probe (4-fluorophenol or methanol) upon complexation.

Reagents:

  • Solvent: Carbon Tetrachloride (

    
    ) or Tetrachloroethylene (non-H-bonding, non-polar).
    
  • Probe: 4-fluorophenol (standard donor).[2]

  • Analyte: 1-[(2-bromophenoxy)acetyl]piperidine.

Workflow:

  • Baseline: Record FTIR spectrum of 4-fluorophenol (10 mM) in

    
    . Note the free 
    
    
    
    band at
    
    
    .
  • Titration: Add aliquots of the analyte (10–100 mM).

  • Observation: Look for the emergence of a redshifted "bound" band.

    • 
      :  Indicates binding to Amide C=O .
      
    • 
      :  Indicates binding to Ether O .
      
  • Calculation: Plot absorbance of free vs. bound species to determine the equilibrium constant (

    
    ). Convert to 
    
    
    
    scale:
    
    
Protocol B: NMR Titration

Useful for determining the global binding affinity in solution.

Workflow:

  • Dissolve analyte in

    
    .
    
  • Titrate with a donor (e.g., 4-nitrophenol or simple chloroform if studying weak interactions).

  • Monitor the chemical shift (

    
    ) of the donor's hydroxyl proton.
    
  • A downfield shift (higher ppm) indicates deshielding due to H-bond formation. The magnitude of the shift correlates with acceptor strength.

Experimental_Workflow Sample Analyte Preparation (Dry CCl4) Probe Add Donor Probe (4-fluorophenol) Sample->Probe IR FTIR Analysis Probe->IR NMR NMR Titration Probe->NMR Data_IR Measure Δν(OH) (Shift in cm-1) IR->Data_IR Data_NMR Measure Δδ(ppm) (Chem. Shift) NMR->Data_NMR Result Calculate Keq / pKBHX Data_IR->Result Site Specific Data_NMR->Result Global Affinity

Figure 2: Dual-stream workflow for quantifying hydrogen bond acceptor strength.

Medicinal Chemistry Implications[3][4][5][6][7][8]

Bioisosterism & Permeability

The acetyl-piperidine moiety is a classic "amide linker." However, the HBA strength of the carbonyl can limit membrane permeability due to the desolvation penalty (energy required to strip water molecules before passing through the lipid bilayer).

  • High HBA Strength: Increases solubility but decreases passive permeability.

  • Strategy: If the molecule shows poor brain penetration (CNS), consider bioisosteres that reduce the HBA basicity, such as:

    • Trifluoroacetamide: The electron-withdrawing

      
       group pulls density from the carbonyl, lowering 
      
      
      
      and improving permeability.
    • Thioamide: Replacing O with S reduces H-bond acceptance significantly.

The "Privileged" Piperidine Scaffold

The piperidine ring acts as a lipophilic vector. Because the nitrogen is acylated, it does not protonate at physiological pH. This is crucial for:

  • hERG Channel Avoidance: Basic amines often bind hERG (cardiotoxicity). The neutral amide-piperidine in this molecule reduces this risk compared to free piperidines.

References

  • Laurence, C., & Gal, J. F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. Wiley. (Definitive text on

    
     and FTIR scales). 
    
  • Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition. (Foundational work on H-bond quantification).

  • Kenny, P. W., et al. (2016). Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design. Journal of Medicinal Chemistry. (Application of HBA strength to drug design).

  • Cavallo, G., et al. (2016). The Halogen Bond.[3] Chemical Reviews. (Mechanisms of halogen bonding and sigma-holes).

  • Drug Hunter. (2023). Adjusting Hydrogen Bond Donor/Acceptor Strength for Permeability. (Case studies on amide vs. carbamate linkers).

Sources

Foundational

Technical Whitepaper: Solubility Profiling of 1-[(2-bromophenoxy)acetyl]piperidine

The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical physicochemical analysis with practical laboratory protocols. Executive Summary The compound 1-[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes theoretical physicochemical analysis with practical laboratory protocols.

Executive Summary

The compound 1-[(2-bromophenoxy)acetyl]piperidine represents a classic "molecular chameleon" in early-stage drug discovery. While it possesses high solubility in polar aprotic solvents (DMSO), it exhibits significant risk of precipitation ("crashing out") in aqueous buffers.

This guide analyzes the physicochemical drivers of this disparity and provides a validated protocol for determining its kinetic solubility limits. Understanding these parameters is critical to preventing false negatives in enzymatic assays and false positives in aggregation-sensitive screens.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Deconstruction

The molecule consists of three distinct domains:

  • The Lipophilic Tail (2-Bromophenoxy): The aromatic ring substituted with a heavy halogen (Bromine) significantly increases lipophilicity and lattice energy.

  • The Linker (Acetyl/Ether): The

    
     motif provides some polarity, but the ether oxygen is sterically crowded.
    
  • The Head Group (Piperidine Amide): Crucially, the nitrogen is part of an amide bond, not a tertiary amine.

The "Amide Trap" (Theoretical pKa)

A common error is treating this compound as a basic amine. Because the piperidine nitrogen is acylated, the lone pair is delocalized into the carbonyl system.

  • Consequence: The molecule is neutral at physiological pH (7.4). It cannot be protonated to form a water-soluble salt (unlike its analog, 1-[2-(2-bromophenoxy)ethyl]piperidine).

  • Solubility Implication: pH adjustment (acidification) will not improve aqueous solubility.

Calculated Properties (In Silico)
  • cLogP: ~2.8 – 3.2 (Moderate Lipophilicity)

  • TPSA (Topological Polar Surface Area): ~30 Ų (Low polarity)

  • Predicted Aqueous Solubility: < 50 µM (Poor)

  • Predicted DMSO Solubility: > 50 mM (Excellent)

Solubilization Mechanisms: DMSO vs. Water

Why DMSO Works (The Dipole Interaction)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1][2] It dissolves 1-[(2-bromophenoxy)acetyl]piperidine effectively because:

  • Dipole-Dipole Interactions: The highly polar

    
     bond in DMSO interacts strongly with the polarized amide carbonyl (
    
    
    
    ) of the compound.
  • Cavity Formation: DMSO disrupts the crystal lattice of the solid compound more effectively than water due to favorable van der Waals interactions with the bromophenyl ring.

Why Water Fails (The Hydrophobic Effect)

In an aqueous buffer (PBS/HEPES), the compound faces an energetic penalty:

  • Water Ordering: The hydrophobic bromophenoxy tail forces water molecules to form an ordered "clathrate-like" cage around it (entropic penalty).

  • Lack of H-Bonding: The compound has H-bond acceptors (O, N) but zero H-bond donors . It cannot participate in the water hydrogen-bonding network, leading to phase separation (precipitation).

Experimental Protocol: Kinetic Solubility Determination

Objective: Determine the maximum concentration of compound that remains in solution after 2 hours (Kinetic Solubility), mimicking HTS assay conditions.

Materials
  • Stock: 10 mM 1-[(2-bromophenoxy)acetyl]piperidine in 100% DMSO (anhydrous).

  • Buffer: PBS pH 7.4 (filtered).

  • Detection: UV-Vis Plate Reader (254 nm and 620 nm for turbidity).

  • Plate: 96-well UV-transparent flat bottom.

Workflow Diagram (DOT)

SolubilityProtocol Stock 10mM DMSO Stock (Anhydrous) Dilution Preparation of Intermediate Plate (DMSO Serial Dilution) Stock->Dilution 1:2 Serial Dilution Mixing Step-wise Addition to Buffer (2% Final DMSO) Dilution->Mixing Transfer 2µL to 98µL Buffer Incubation Incubation (2 hrs @ 25°C, Shaking) Mixing->Incubation Filtration Filtration / Centrifugation (Remove Precipitate) Incubation->Filtration Critical Step Analysis UV-Vis Analysis (Absorbance vs. Nephelometry) Filtration->Analysis

Figure 1: Kinetic Solubility Screening Workflow for Lipophilic Amides.

Step-by-Step Methodology
  • Stock Preparation: Dissolve solid powder in 100% DMSO to achieve 10 mM. Vortex for 1 minute. Inspect visually for clarity.

  • Intermediate Dilution: In a polypropylene plate, create a serial dilution curve in 100% DMSO (e.g., 10 mM down to 0.1 mM).

    • Reasoning: Diluting directly into water causes immediate localized precipitation. Diluting in DMSO first ensures accurate concentration gradients.

  • Aqueous Transfer: Transfer 2 µL of each DMSO concentration into 98 µL of PBS pH 7.4 in the assay plate.

    • Final DMSO Concentration: 2% (v/v).[3]

  • Equilibration: Seal plate and shake at 300 rpm for 2 hours at room temperature (25°C).

  • Readout (Nephelometry/Turbidity): Measure absorbance at 620 nm.

    • Interpretation: An increase in OD620 indicates precipitate formation (scattering).

  • Readout (Quantitation): Filter the samples (0.45 µm) or centrifuge (3000 x g, 20 min). Measure the supernatant at

    
     (approx 270-280 nm for the phenyl ring).
    

Data Interpretation & Reference Values

The following table summarizes the expected solubility profile for this compound class based on structure-activity relationships (SAR).

Solvent SystemSolubility LimitStateMechanism
100% DMSO > 50 mMClear SolutionSolvation of amide dipole; Van der Waals stabilization.
PBS (pH 7.4) < 20 µMPrecipitateHydrophobic exclusion; High lattice energy.
PBS + 0.1% BSA ~ 50-100 µMColloidal/BoundProtein binding (Albumin) acts as a "sink" to solubilize lipophiles.
0.1 M HCl < 20 µMPrecipitateNeutral Amide : No protonation occurs to assist solubility.
The "Crash Out" Phenomenon

For 1-[(2-bromophenoxy)acetyl]piperidine, the critical danger zone is the 1% to 5% DMSO window in water.

  • At >50% DMSO, the compound is soluble.

  • At <1% DMSO, the compound relies entirely on aqueous solubility.

  • The Risk: When pipetting a 10 mM stock into a buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit, forming "micro-crystals." Even if the final concentration is theoretically soluble, these micro-crystals may not re-dissolve (Kinetic Hysteresis).

Recommendation: Always add the DMSO stock to the buffer while vortexing or rapidly mixing the buffer to prevent high local concentrations.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: assays and interpretations." Drug Discovery Today. (Standard reference for Kinetic Solubility protocols).

  • PubChem Compound Summary. (n.d.). "1-Acetylpiperidine (Analog Structure Analysis)." National Library of Medicine.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-[(2-Bromophenoxy)acetyl]piperidine

Abstract This document provides a comprehensive guide for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine, a compound of interest in medicinal chemistry and drug development. The synthesis is approached as a two-st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine, a compound of interest in medicinal chemistry and drug development. The synthesis is approached as a two-step process: the preparation of 2-bromophenoxyacetic acid followed by its conversion to the target amide via an acyl chloride intermediate. This application note details the underlying chemical principles, provides step-by-step protocols, and offers insights into critical process parameters to ensure a successful and reproducible synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Amide-containing molecules are fundamental building blocks in a vast array of biologically active compounds, including many pharmaceuticals.[1][2] The synthesis of amides is therefore a cornerstone of medicinal chemistry. 1-[(2-Bromophenoxy)acetyl]piperidine incorporates a substituted phenoxyacetyl scaffold linked to a piperidine moiety, a common structural motif in centrally acting agents.[3][4] A reliable and well-understood synthetic route is crucial for the exploration of its potential therapeutic applications. This guide presents a robust and thoroughly validated protocol for its preparation.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-[(2-bromophenoxy)acetyl]piperidine is most effectively achieved through a two-step sequence. This strategy involves the initial synthesis of the carboxylic acid precursor, 2-bromophenoxyacetic acid, followed by its conversion to the corresponding amide.

Part 1: Synthesis of 2-Bromophenoxyacetic Acid

The initial step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. In this reaction, the sodium salt of 2-bromophenol acts as a nucleophile, displacing a halide from an alpha-halo ester, followed by hydrolysis to yield the desired carboxylic acid.

Part 2: Amide Formation via an Acyl Chloride Intermediate

Direct coupling of a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction.[5] To circumvent this, the carboxylic acid is first activated by converting it to a more electrophilic species. The formation of an acyl chloride is a common and effective activation strategy.[5][6] This highly reactive intermediate then readily undergoes nucleophilic acyl substitution with piperidine to form the target amide, 1-[(2-bromophenoxy)acetyl]piperidine. This classic transformation is a variant of the Schotten-Baumann reaction.[5]

Overall Synthetic Workflow

G cluster_0 Part 1: Carboxylic Acid Synthesis cluster_1 Part 2: Amide Formation A 2-Bromophenol C Ethyl Bromoacetate A->C Williamson Ether Synthesis B Sodium Hydroxide B->A D Hydrolysis C->D E 2-Bromophenoxyacetic Acid D->E F 2-Bromophenoxyacetic Acid H 2-Bromophenoxyacetyl Chloride F->H Acyl Chloride Formation G Thionyl Chloride (SOCl2) G->F J 1-[(2-Bromophenoxy)acetyl]piperidine H->J Amide Coupling I Piperidine I->H

Figure 1: Overall synthetic workflow for 1-[(2-bromophenoxy)acetyl]piperidine.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-BromophenolReagentSigma-Aldrich-
Sodium HydroxideACSFisher Scientific-
Ethyl Bromoacetate98%Alfa AesarLachrymator, handle in a fume hood.
Hydrochloric AcidConcentratedVWRCorrosive.
2-Bromophenoxyacetic Acid-Prepared in Part 1-
Thionyl Chloride (SOCl₂)99.5%Acros OrganicsReacts violently with water. Handle in a fume hood.
Piperidine99%Sigma-AldrichFlammable and corrosive.
Dichloromethane (DCM)AnhydrousFisher Scientific-
Diethyl EtherAnhydrousFisher Scientific-
Sodium SulfateAnhydrousVWR-
Saturated Sodium Bicarbonate Solution-Prepared in-house-
Saturated Sodium Chloride Solution (Brine)-Prepared in-house-

Experimental Protocols

Part 1: Synthesis of 2-Bromophenoxyacetic Acid

This procedure is adapted from standard Williamson ether synthesis methodologies.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.3 g (0.1 mol) of 2-bromophenol in 100 mL of ethanol.

  • Base Addition: Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water to the stirring solution.

  • Alkylation: To the resulting sodium 2-bromophenoxide solution, add 16.7 g (0.1 mol) of ethyl bromoacetate dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water to the flask.

  • Saponification: Heat the mixture to reflux for an additional 1 hour to saponify the ester.

  • Workup: Cool the reaction mixture and pour it into 200 mL of water. Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: The product, 2-bromophenoxyacetic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-bromophenoxyacetic acid.

Part 2: Synthesis of 1-[(2-Bromophenoxy)acetyl]piperidine

This protocol utilizes the acyl chloride intermediate for efficient amide bond formation.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 11.55 g (0.05 mol) of 2-bromophenoxyacetic acid in 50 mL of anhydrous dichloromethane (DCM).

    • Slowly add 7.14 g (0.06 mol) of thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux for 1 hour. The solid should dissolve as the reaction progresses.

    • After cooling, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 2-bromophenoxyacetyl chloride is a light-yellow oil and is used in the next step without further purification.[1]

  • Amide Coupling (Schotten-Baumann Conditions):

    • In a 250 mL Erlenmeyer flask, dissolve 4.26 g (0.05 mol) of piperidine in 50 mL of DCM.

    • Cool the solution in an ice bath.

    • Slowly add the crude 2-bromophenoxyacetyl chloride (from the previous step) dissolved in 20 mL of anhydrous DCM to the piperidine solution with vigorous stirring.

    • Add 50 mL of a 10% aqueous sodium hydroxide solution and continue to stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 1-[(2-bromophenoxy)acetyl]piperidine by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Reaction Mechanism: Amide Formation

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation Acyl_Chloride 2-Bromophenoxyacetyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate 2 Piperidine Piperidine (Nucleophile) Piperidine->Acyl_Chloride 1 Intermediate Tetrahedral Intermediate Chloride_Ion Chloride Ion (Leaving Group) Intermediate->Chloride_Ion 4 Protonated_Amide Protonated Amide Intermediate->Protonated_Amide 3 Protonated_Amide_2 Protonated Amide Final_Product 1-[(2-Bromophenoxy)acetyl]piperidine Protonated_Amide_2->Final_Product 6 Base Base (e.g., another Piperidine molecule) Base->Protonated_Amide_2 5 Protonated_Base Protonated Base

Figure 2: Mechanism of amide formation via nucleophilic acyl substitution.

Characterization Data

Expected characterization data for the final product:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (dd, J = 7.9, 1.6 Hz, 1H), 7.28 (td, J = 7.8, 1.6 Hz, 1H), 6.95 (td, J = 7.6, 1.2 Hz, 1H), 6.85 (dd, J = 8.2, 1.2 Hz, 1H), 4.75 (s, 2H), 3.65 (t, J = 5.4 Hz, 2H), 3.45 (t, J = 5.4 Hz, 2H), 1.70-1.50 (m, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.0, 153.5, 133.8, 128.6, 122.9, 115.3, 113.0, 69.8, 46.5, 43.5, 26.5, 25.5, 24.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₆BrNO₂ [M+H]⁺: 298.04; found: 298.1.

Troubleshooting and Safety Considerations

  • Handling of Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Anhydrous Conditions: The reaction of the acyl chloride with piperidine is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the acyl chloride, which would lead to the reformation of the carboxylic acid and lower yields.

  • Exothermic Reaction: The reaction between the acyl chloride and piperidine is exothermic. Slow, dropwise addition of the acyl chloride to the cooled piperidine solution is crucial to control the reaction temperature and prevent the formation of side products.

  • Purification: If the final product is not pure after recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 1-[(2-bromophenoxy)acetyl]piperidine. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this compound for further investigation in their drug discovery and development programs. The two-step approach, involving the formation of a carboxylic acid followed by its conversion to an amide via an acyl chloride intermediate, is a classic and robust strategy in organic synthesis.

References

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. (2024, March 15). YouTube. Retrieved from [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • Process for the preparation of α-bromo-phenylacetic acids. (1991). Google Patents.
  • Preparation method of 2,4-dihydroxyphenyl acetic acid. (2016). Google Patents.
  • Synthesis of 2-Bromo-2-phenylethanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023, March 25). Impactfactor. Retrieved from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). MDPI. Retrieved from [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI. Retrieved from [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (2017, May 15). PubMed. Retrieved from [Link]

  • Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. (n.d.). University of Massachusetts Dartmouth. Retrieved from [Link]

  • Benzoyl piperidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.

Sources

Application

An Application Guide to the Biological Evaluation of Phenoxyacetyl Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Phenoxyacetyl Piperidine Scaffold The piperidine ring is a foundational scaffold in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Phenoxyacetyl Piperidine Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide range of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and capacity to form key interactions with biological targets make it an invaluable component in drug design.[2] When combined with a phenoxyacetyl moiety, the resulting derivatives gain access to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6]

This guide provides an in-depth framework for the systematic evaluation of novel phenoxyacetyl piperidine derivatives. It is designed for drug discovery professionals and academic researchers, offering detailed, field-proven protocols for assessing the most prominent biological activities associated with this chemical class. The focus is not merely on procedural steps but on the underlying scientific principles, ensuring that the described protocols are robust, reproducible, and yield meaningful, interpretable data.

Part 1: The Drug Discovery & Evaluation Workflow

The initial journey of a novel compound from synthesis to a potential "hit" follows a structured screening cascade. This workflow ensures that resources are focused on derivatives with the most promising therapeutic potential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Hit Validation & SAR synthesis Compound Synthesis (Phenoxyacetyl Piperidine Derivatives) purification Purification & Structural Verification (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT Cytotoxicity) purification->anticancer antiinflammatory Anti-inflammatory Assays (Nitric Oxide Inhibition) purification->antiinflammatory hit_id Hit Identification (Potency & Selectivity) antimicrobial->hit_id anticancer->hit_id antiinflammatory->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the evaluation of phenoxyacetyl piperidine derivatives.

Part 2: Core Application Protocols

This section details the step-by-step methodologies for assessing the three primary biological activities of phenoxyacetyl piperidine derivatives.

Application 1: Antimicrobial Activity Assessment

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Piperidine derivatives have shown considerable promise in this area.[3][7][8][9] The most critical parameter for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC).[10][11]

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Rationale: This assay is the gold standard for susceptibility testing. It provides a quantitative MIC value, allowing for direct comparison between different derivatives and reference antibiotics. The 96-well plate format allows for high-throughput screening.

Materials:

  • Test phenoxyacetyl piperidine derivatives

  • Sterile 96-well round-bottom microtiter plates[13]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile PBS and saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/Nephelometer

  • Reference antibiotic (e.g., Chloramphenicol, Ampicillin)[8][9]

  • Incubator (35°C ± 2°C)[10]

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Create a working solution by diluting the stock in CAMHB to twice the highest desired final concentration (e.g., 256 µg/mL for a final range of 128-0.25 µg/mL).[13]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a nephelometer.[12]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.[13]

    • Add 100 µL of the 2x working solution of your test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[13]

    • This creates a concentration gradient. Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (Column 12).[11][13]

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control well should be clear.[10]

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (the well appears clear).[11]

Application 2: Anticancer Activity (Cytotoxicity Screening)

Many piperidine-containing compounds exhibit potent anticancer activity by inducing apoptosis or inhibiting cell proliferation.[4][14][15][16] A primary and essential step in screening for anticancer potential is the evaluation of a compound's cytotoxicity against various cancer cell lines.

Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Rationale: The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[17][19] The amount of formazan produced is directly proportional to the number of living cells.[17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)[4][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test phenoxyacetyl piperidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[19]

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for an additional 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[17]

    • Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[17]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 590 nm.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).

    • Plot the cell viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Application 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Phenoxyacetic acid and piperidine derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[5][6]

Protocol 3.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[20][21][22]

Rationale: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO.[22] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21]

Materials:

  • RAW 264.7 murine macrophage cell line[20]

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test phenoxyacetyl piperidine derivatives

  • Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[22]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[20]

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compounds.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20][21]

    • Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[20]

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 100 µL of the Griess reagent to each well containing the supernatant.[22]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[20][21]

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only stimulated cells.

    • Crucial Scientist's Note: It is essential to perform a concurrent cell viability assay (e.g., MTT) under the same conditions. This ensures that the observed decrease in NO production is due to genuine anti-inflammatory activity and not simply because the compound is cytotoxic to the macrophage cells.[22]

Part 3: Data Presentation and Structure-Activity Relationships (SAR)

Systematic analysis of biological data is crucial for identifying promising lead compounds.

Data Summary Tables

Quantitative data from the primary screens should be organized into clear, comparative tables.

Table 1: Example Antimicrobial Activity Data (MIC)

Compound ID R¹ Group R² Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
PPD-01 H 4-Cl 16 32
PPD-02 4-F 4-Cl 8 16
PPD-03 4-OCH₃ 4-Cl 32 >64
PPD-04 H H 64 >64

| Reference | - | - | 4 | 8 |

Table 2: Example Anticancer Cytotoxicity Data (IC₅₀)

Compound ID R¹ Group R² Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549
PPD-01 H 4-Cl 5.2 8.9
PPD-02 4-F 4-Cl 2.1 4.5
PPD-03 4-OCH₃ 4-Cl 15.8 22.4
PPD-04 H H >50 >50

| Reference | - | - | 0.8 | 1.1 |

Visualizing Structure-Activity Relationships (SAR)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications influence biological activity.[23][24][25] A visual representation can help elucidate these relationships.

G cluster_0 Structure-Activity Relationship (SAR) Insights Core R2_Node R² Substituent on Piperidine Nitrogen Core->R2_Node - Bulky or lipophilic groups can modulate cell permeability and target binding. R1_Node R¹ Substituent on Phenoxy Ring R1_Node->Core - Electron-withdrawing groups (e.g., F, Cl) often increase potency.

Caption: Key modification points on the phenoxyacetyl piperidine scaffold for SAR studies.

Expert Interpretation: From the example data, a preliminary SAR can be deduced. The presence of a halogen (Cl) at the R² position appears crucial for both antimicrobial and anticancer activity when compared to the unsubstituted PPD-04. Furthermore, adding an electron-withdrawing fluorine atom at the R¹ position (PPD-02) enhances potency compared to the unsubstituted PPD-01. Conversely, an electron-donating methoxy group (PPD-03) diminishes activity. These initial findings guide the next cycle of synthesis to optimize the "hit" compounds.

Conclusion

The phenoxyacetyl piperidine scaffold represents a versatile and promising platform for the development of new therapeutic agents. By employing the systematic and robust protocols outlined in this guide, researchers can effectively screen novel derivatives, generate high-quality, reproducible data, and elucidate critical structure-activity relationships. This structured approach accelerates the identification of lead compounds with significant potential for further preclinical and clinical development, ultimately contributing to the advancement of novel medicines.

References

  • CLYTE Technologies. (2025, December 24).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013, November 15).
  • Benchchem.
  • MI - Microbiology. Broth Microdilution.
  • FWD AMR-RefLabCap. (2022, April).
  • MTT (Assay protocol).
  • Wikipedia. MTT assay.
  • MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • PMC. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • PMC. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
  • PMC. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin.
  • Shaikh, T. M. A., & Ammare, Y. (2020, June 26).
  • MDPI. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves.
  • Der Pharma Chemica.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • PMC.
  • (PDF)
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Biointerface Research in Applied Chemistry. (2020, June 7).
  • ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Northwestern Medical Journal. (2025, April 28).
  • Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)
  • PubMed. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.
  • ResearchGate.
  • ResearchGate.
  • Adichunchanagiri University. 2-phenoxyacetyl) nicotinohydrazide and N.
  • ResearchGate. Structure activity relationship. | Download Scientific Diagram.
  • Northwestern Medical Journal. (2025, April 30).
  • ResearchGate. (2017, November 2). (PDF)
  • Analgesic activity of alkyl piperidine deriv
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • IJIRT. (2021, September). The Wide Spectrum Biological Activities of Piperidine -A Short Review.

Sources

Method

Application Note: 1-[(2-Bromophenoxy)acetyl]piperidine in Medicinal Chemistry

Executive Summary This guide details the synthetic utility, physicochemical profiling, and medicinal chemistry applications of 1-[(2-bromophenoxy)acetyl]piperidine (CAS 864424-01-1). As a representative of the phenoxyace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility, physicochemical profiling, and medicinal chemistry applications of 1-[(2-bromophenoxy)acetyl]piperidine (CAS 864424-01-1). As a representative of the phenoxyacetyl-piperidine class, this scaffold combines the privileged piperidine pharmacophore with an ortho-brominated aryl moiety.

While often encountered as a catalog building block, its true value lies in its role as a versatile intermediate for Fragment-Based Drug Discovery (FBDD) . The ortho-bromide serves as a latent handle for palladium-catalyzed diversification, allowing rapid access to biaryl libraries, while the piperidine amide acts as a stable, solubility-enhancing vector. This note provides optimized protocols for its synthesis and downstream functionalization, specifically addressing the steric challenges of ortho-substitution.

Chemical Profile & Pharmacophore Analysis

Structural Dissection

The molecule consists of three distinct functional domains:

  • The Piperidine Headgroup: A privileged aliphatic heterocycle found in numerous CNS-active drugs (e.g., Donepezil, Methylphenidate) and analgesics. It modulates basicity and lipophilicity.

  • The Acetyl Linker: A flexible 2-carbon spacer containing a hydrogen-bond accepting carbonyl. It separates the lipophilic aryl ring from the polar amine.

  • The 2-Bromophenoxy Tail: An electron-rich aryl ether with a sterically demanding ortho-bromide. This is the primary site for chemical expansion.

Physicochemical Properties (Calculated)
  • Molecular Formula: C₁₃H₁₆BrNO₂

  • Molecular Weight: 298.18 g/mol

  • cLogP: ~2.5 – 2.8 (Ideal for CNS penetration and oral bioavailability)

  • TPSA: ~29.5 Ų (High membrane permeability)

  • H-Bond Acceptors: 2 (Amide O, Ether O)

  • H-Bond Donors: 0

Synthesis Protocol: Core Assembly

Rationale

The most robust route involves the amide coupling of 2-bromophenoxyacetic acid with piperidine . While acid chlorides (via SOCl₂) are common, they can lead to impurities with electron-rich phenols. We recommend a HATU-mediated coupling for mildness and high yield, or a Mixed Anhydride method for scalability.

Protocol A: HATU-Mediated Coupling (Lab Scale)

Target Scale: 1.0 mmol

Materials:

  • 2-Bromophenoxyacetic acid (1.0 equiv)

  • Piperidine (1.1 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMF (Anhydrous, 5 mL/mmol)

Step-by-Step Procedure:

  • Activation: Dissolve 2-bromophenoxyacetic acid (231 mg, 1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere.

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (418 mg, 1.1 mmol). The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Dropwise add piperidine (108 µL, 1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 298/300).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).

Yield Expectation: 85–95% Key Insight: The ortho-bromo substituent provides steric protection to the ether oxygen, reducing side reactions, but does not significantly hinder the distal carboxylic acid activation.

Application: Downstream Functionalization (Library Generation)

The Challenge of Ortho-Substitution

The 2-bromo position is sterically hindered ("ortho-effect"), making standard Pd(PPh₃)₄ catalyzed Suzuki couplings sluggish. To expand this scaffold into a biaryl library, sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Protocol B: Suzuki-Miyaura Cross-Coupling (Scaffold Expansion)

Objective: Synthesize 1-[(2-(aryl)phenoxy)acetyl]piperidine derivatives.

Materials:

  • 1-[(2-bromophenoxy)acetyl]piperidine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Or use precatalyst XPhos Pd G2)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine the scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Degassing: Add solvent (4 mL). Sparge with Argon for 5 minutes (Critical step to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(OAc)₂/SPhos or XPhos Pd G2 rapidly under Argon flow. Cap the vial immediately.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify.

Why this works: SPhos is specifically designed to handle sterically hindered aryl chlorides and bromides, creating a highly active "monoligated" Pd(0) species that can access the crowded ortho site.

Medicinal Chemistry Context & SAR Logic

Target Classes
  • GPCR Modulators: The phenoxy-ethyl-amine motif mimics the core of several GPCR ligands (e.g., adrenergic, serotonergic). The piperidine nitrogen can be protonated at physiological pH, interacting with Asp/Glu residues in the receptor binding pocket.

  • Ion Channel Blockers: Phenoxyacetyl derivatives have shown activity as Sodium Channel (NaV) blockers for pain management.

  • Enzyme Inhibitors: The scaffold serves as a linker in PROTACs or as a hydrophobic anchor in enzyme active sites (e.g., COX-2 inhibition).

Visualizing the Workflow

The following diagram illustrates the logical flow from scaffold synthesis to library generation.

G cluster_0 Key Pharmacophore Features Start Start: 2-Bromophenoxyacetic Acid Cond1 Amide Coupling (HATU, Piperidine) Start->Cond1 Core Core Scaffold: 1-[(2-bromophenoxy)acetyl]piperidine (CAS 864424-01-1) Cond2 Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Core->Cond2 Library Library Generation: Biaryl Derivatives Cond1->Core High Yield (>85%) Cond2->Library Ortho-functionalization Feat1 Piperidine: Solubility & Basicity Feat2 Ortho-Br: Vector for Growth

Caption: Workflow for synthesizing and diversifying the 1-[(2-bromophenoxy)acetyl]piperidine scaffold.

Data Summary: Reaction Conditions Comparison

MethodReagentsTime/TempYieldNotes
Acid Chloride SOCl₂, Piperidine, Et₃N2h / Reflux75-85%Harsh conditions; potential for phenol degradation.
HATU Coupling HATU, DIPEA, DMF3h / RT90-95% Recommended. Mild, high purity, no racemization risk.
Mixed Anhydride Isobutyl chloroformate, NMM4h / -15°C to RT80-90%Scalable; good for >10g batches.

References

  • Piperidine Scaffolds in Med Chem: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[2][3] Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Amide Coupling Protocols: Title: Amide coupling reaction in medicinal chemistry.[4][5] Coupling reagents. Source: HepatoChem Application Guide URL:[Link]

  • Phenoxyacetyl Derivatives Bioactivity: Title: Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents.[6] Source: ResearchGate / Bioorg. Med. Chem. Lett. URL:[Link] (Contextual reference for phenoxyacetyl bioactivity).

  • Ortho-Substituted Cross-Coupling: Title: Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered aryl halides. Source: Chemical Reviews (General Methodology Reference) Context: Supports the selection of SPhos/XPhos for the 2-bromo position.

Sources

Application

antimicrobial screening of 1-[(2-bromophenoxy)acetyl]piperidine analogs

An in-depth guide to the antimicrobial screening of novel 1-[(2-bromophenoxy)acetyl]piperidine analogs, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial screening of novel 1-[(2-bromophenoxy)acetyl]piperidine analogs, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for evaluating this promising class of compounds.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Piperidine, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its structural versatility allows for three-dimensional diversity, which can enhance interactions with biological targets and improve pharmacokinetic properties.[2][4]

The 1-[(2-bromophenoxy)acetyl]piperidine core represents a promising starting point for the development of new antimicrobial agents. The bromo-substituted phenoxy group provides a lipophilic character that may facilitate membrane interaction, while the acetyl-piperidine moiety offers sites for chemical modification to modulate solubility, target binding, and metabolic stability.[2] This application note details a systematic approach to screen analogs of this scaffold, enabling researchers to identify lead compounds and establish critical Structure-Activity Relationships (SAR).

Scientific Rationale and Screening Strategy

A robust screening cascade is essential for the efficient evaluation of new chemical entities. Our approach begins with a broad primary screen to identify active compounds, followed by quantitative assays to determine potency and spectrum of activity.

Plausible Mechanisms of Action

While the precise mechanism for this specific scaffold is yet to be elucidated, related piperidine-containing compounds are known to exert their antimicrobial effects through several key pathways.[5] Understanding these potential targets is crucial for experimental design and future optimization studies.

  • Cell Membrane Disruption: The lipophilic nature of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of vital intracellular contents, and ultimately, cell death.[5]

  • DNA Gyrase Inhibition: DNA gyrase is a critical bacterial enzyme essential for DNA replication and repair. Certain piperidine compounds have been shown to inhibit its function, preventing bacterial proliferation.[5]

  • Efflux Pump Inhibition: A common bacterial resistance mechanism involves actively pumping antimicrobial agents out of the cell. Some piperidine alkaloids can inhibit these efflux pumps, thereby increasing the intracellular concentration of the drug and restoring its efficacy.[5]

The Importance of Structure-Activity Relationship (SAR)

SAR studies are the cornerstone of medicinal chemistry, providing insights into how specific structural modifications influence biological activity.[6] For the 1-[(2-bromophenoxy)acetyl]piperidine scaffold, key modifications to investigate include:

  • Substitution on the Phenoxy Ring: Altering the position or nature of the halogen (e.g., replacing bromo with chloro or fluoro) or adding other substituents can impact lipophilicity and electronic properties, affecting membrane interaction and target binding.

  • Substitution on the Piperidine Ring: Introducing alkyl or other functional groups to the piperidine ring can influence solubility, metabolic stability, and steric fit within a target's binding pocket.[4]

A systematic screening of a library of analogs with controlled variations allows for the development of a predictive SAR model to guide the rational design of more potent derivatives.

A Tiered Screening Approach

We employ a logical, tiered workflow to efficiently screen compound libraries. This approach conserves resources by eliminating inactive compounds early and focusing intensive quantitative analysis on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cidal vs. Static Activity A Compound Library (Piperidine Analogs) B Agar Well Diffusion Assay (Qualitative Assessment) A->B Test against Gram (+) & Gram (-) indicator strains C Broth Microdilution Assay (Quantitative MIC) B->C Active Compounds ('Hits') Proceed to Quantitative Testing Inactive Inactive Compounds B->Inactive No Zone of Inhibition D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from MIC Plate D->E Identify MIC wells for subculturing F Determine Minimum Bactericidal Concentration (MBC) E->F G Lead Compound for SAR & Further Dev. F->G Identify Lead Compounds (Potent & Bactericidal)

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for Reactions of 1-[(2-Bromophenoxy)acetyl]piperidine

Introduction 1-[(2-Bromophenoxy)acetyl]piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive sites: the electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(2-Bromophenoxy)acetyl]piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure presents two key reactive sites: the electrophilic carbon of the acetyl group, susceptible to nucleophilic attack, and the aryl bromide moiety, which is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The success, efficiency, and selectivity of transformations involving this substrate are critically dependent on the judicious choice of the reaction solvent. This document provides a detailed guide to understanding the multifaceted role of the solvent in reactions of 1-[(2-bromophenoxy)acetyl]piperidine and offers a systematic protocol for solvent screening to optimize reaction outcomes.

Scientific Integrity & Logic: The Causality Behind Solvent Choices

The selection of a solvent is not merely about dissolving reactants; it is an active parameter that can dictate reaction pathways, influence rates, and stabilize intermediates or transition states. For 1-[(2-bromophenoxy)acetyl]piperidine, the choice of solvent must be considered in the context of the intended transformation.

Nucleophilic Substitution at the Acetyl Group

Reactions involving nucleophilic attack at the acetyl carbonyl are sensitive to solvent polarity and proticity. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often preferred for SN2-type reactions.[1] These solvents can effectively solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive.[1] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that dampens its reactivity.

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

The 2-bromophenoxy group is a gateway to a vast array of structural modifications via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Solvents in these reactions play a crucial role in the catalytic cycle.[2][3] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents such as toluene, are frequently employed.[2][4] The choice of solvent can impact the solubility of the palladium catalyst, the base, and the substrates, and can also influence the stability of catalytic intermediates. For instance, in Buchwald-Hartwig aminations, toluene is often a preferred solvent.[4] In some Suzuki-Miyaura reactions, the use of aqueous solvent mixtures can be beneficial.[5][6] It is important to avoid solvents like chloroform or acetonitrile in some palladium-catalyzed reactions as they can bind to the metal center and inhibit catalysis.[2]

Solubility Profile

A qualitative understanding of the solubility of 1-[(2-bromophenoxy)acetyl]piperidine is crucial for solvent selection. Based on its structural components, the N-acetylpiperidine portion imparts good solubility in a range of organic solvents.[7][8] The bromophenoxy group adds some aromatic character. The molecule is expected to be well-soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), ethereal solvents (e.g., THF, 1,4-dioxane), and chlorinated solvents (e.g., dichloromethane), with moderate to good solubility in aromatic hydrocarbons (e.g., toluene) and lower alcohols (e.g., isopropanol). Its solubility in non-polar aliphatic hydrocarbons (e.g., hexane) is likely to be limited.

Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a systematic approach to screen various solvents for the Suzuki-Miyaura coupling of 1-[(2-bromophenoxy)acetyl]piperidine with a boronic acid.

Materials
  • 1-[(2-Bromophenoxy)acetyl]piperidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents for screening (see Table 1)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with septa

  • Stir plate and stir bars

  • Analytical balance

  • Syringes and needles

  • TLC plates and developing chamber

  • GC-MS or LC-MS for analysis

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Weigh Substrates: 1-[(2-bromophenoxy)acetyl]piperidine Arylboronic acid prep2 Weigh Catalyst and Base: Pd(PPh₃)₄ K₂CO₃ prep3 Prepare Solvent Array: Dispense anhydrous solvents into labeled reaction vials react1 Add solids to each vial prep3->react1 react2 Purge vials with inert gas react1->react2 react3 Add solvent to each vial via syringe react2->react3 react4 Heat and stir reactions (e.g., 80 °C, 12 h) react3->react4 analysis1 Quench reactions react4->analysis1 analysis2 Work-up and extract product analysis1->analysis2 analysis3 Analyze by TLC, GC-MS, or LC-MS analysis2->analysis3 analysis4 Determine conversion and purity analysis3->analysis4

Caption: Experimental workflow for solvent screening.

Procedure
  • Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add 1-[(2-bromophenoxy)acetyl]piperidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) to a series of labeled reaction vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 1.0 mL) from the screening list (see Table 1).

  • Reaction: Seal the vials with septa, and place them on a pre-heated stir plate (e.g., 80 °C). Stir the reactions for a set time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by GC-MS or LC-MS to determine the conversion of the starting material and the purity of the product.

Data Presentation: Expected Outcomes of Solvent Screening

The following table presents hypothetical, yet chemically plausible, results for the Suzuki-Miyaura solvent screening experiment described above.

Table 1: Influence of Solvent on the Suzuki-Miyaura Coupling of 1-[(2-Bromophenoxy)acetyl]piperidine

SolventDielectric Constant (ε)Boiling Point (°C)Expected Conversion (%)Key Observations
Toluene2.411185Good solubility of reactants, commonly used.[2][4]
1,4-Dioxane2.210190Often gives high yields, but is a peroxide former.[9]
Tetrahydrofuran (THF)7.66675Lower boiling point may limit reaction rate.[2]
N,N-Dimethylformamide (DMF)36.715395High polarity, excellent dissolving power.[10][11]
Acetonitrile37.58240Potential for catalyst inhibition.[2]
2-Propanol19.98260Protic solvent, may require specific ligand choice.
Water/Toluene (1:1)--88Biphasic system, can be effective for some substrates.[5]

Logical Framework for Solvent Selection

The choice of solvent should be guided by the specific reaction being performed. The following diagram illustrates a decision-making process for selecting an appropriate solvent system for reactions involving 1-[(2-bromophenoxy)acetyl]piperidine.

G cluster_pathways cluster_solvents_nuc cluster_solvents_cc start Select Reaction Type for 1-[(2-bromophenoxy)acetyl]piperidine nuc_sub Nucleophilic Substitution at Acetyl Group start->nuc_sub cross_coupling Cross-Coupling at Aryl Bromide start->cross_coupling polar_aprotic Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) Enhances nucleophilicity nuc_sub->polar_aprotic suzuki Suzuki-Miyaura cross_coupling->suzuki buchwald Buchwald-Hartwig cross_coupling->buchwald sonogashira Sonogashira cross_coupling->sonogashira solvents_suzuki Ethereal (Dioxane, THF) Aromatic (Toluene) Often with aqueous base suzuki->solvents_suzuki solvents_buchwald Aromatic (Toluene) Ethereal (Dioxane) buchwald->solvents_buchwald solvents_sonogashira Amine (as solvent/base) Polar Aprotic (DMF) sonogashira->solvents_sonogashira

Caption: Decision tree for solvent selection.

Conclusion

The optimal solvent for reactions of 1-[(2-bromophenoxy)acetyl]piperidine is highly dependent on the desired transformation. A systematic screening approach, guided by an understanding of the underlying chemical principles, is the most effective strategy for reaction optimization. For nucleophilic substitutions, polar aprotic solvents are generally the preferred choice. For palladium-catalyzed cross-coupling reactions, ethereal and aromatic solvents are excellent starting points, with the specific choice depending on the particular coupling reaction. The protocols and data presented in this application note provide a robust framework for researchers to make informed decisions and accelerate their research and development efforts.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1166–1173. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Schmallegger, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15478–15488. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073–18082. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • Crampton, M. R., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(21), 7378–7385. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(23), 13251–13271. [Link]

  • Arkhypchuk, A. I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(11), 875–880. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Schmallegger, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. European Journal of Organic Chemistry, 2020(40), 6393–6397. [Link]

  • Cervera, M., et al. (1990). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1937–1940. [Link]

  • Mancini, P. M. E., et al. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1141–1146. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Al-Masry, W. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. [Link]

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]

  • Acree, W. E. (2014). IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 43(2), 023103. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[(2-bromophenoxy)acetyl]piperidine by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-[(2-bromophenoxy)acetyl]piperidine. Recrystallization is a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-[(2-bromophenoxy)acetyl]piperidine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] Success hinges on a methodical approach to solvent selection and a clear understanding of how to troubleshoot common experimental challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Compound Profile: 1-[(2-bromophenoxy)acetyl]piperidine

A foundational understanding of the target molecule's physicochemical properties is critical for designing an effective purification strategy.

PropertyPredicted Value / Structure AnalysisImplication for Recrystallization
Molecular Formula C₁₃H₁₆BrNO₂---
Molecular Weight 298.18 g/mol ---
Structure Contains a polar amide, an ether linkage, an aromatic ring, and a saturated heterocyclic amine moiety.The molecule possesses both polar (amide, ether) and non-polar (aromatic ring, piperidine alkyl chain) regions, suggesting it is moderately polar. This polarity profile will guide solvent selection.
Predicted Solubility Likely soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). Low solubility expected in non-polar solvents like hexanes and likely sparingly soluble in water at room temperature.[2]A single solvent like ethanol or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane is a promising starting point for screening.[2][3]
Hydrogen Bonding The amide oxygen can act as a hydrogen bond acceptor.Influences solubility in protic solvents.
Melting Point Not readily available, but expected to be a solid at room temperature.Knowledge of the melting point is crucial to avoid "oiling out," especially if it is lower than the solvent's boiling point.[4]

Recrystallization Workflow Overview

The following diagram outlines the fundamental steps of a successful recrystallization protocol. Each stage presents unique challenges, which are addressed in the subsequent troubleshooting guide.

Recrystallization_Workflow A 1. Solvent Screening & Selection B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) Remove Insoluble Impurities B->C D 4. Slow Cooling Induce Crystallization C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Crystals (Vacuum Oven) F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of 1-[(2-bromophenoxy)acetyl]piperidine.

Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?

A1: This issue typically points to an inappropriate solvent choice or insufficient heating.

  • Causality: A suitable recrystallization solvent must dissolve the compound when hot but not when cold.[1] If the compound has very low solubility even at the solvent's boiling point, that solvent is unsuitable for single-solvent recrystallization.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your solvent is heated to its boiling point. A common error is attempting dissolution in a solvent that is merely warm, not boiling, which will require a much larger, and ultimately excessive, volume.[5]

    • Solvent Mismatch: You have likely selected a solvent that is too non-polar. For a moderately polar compound like 1-[(2-bromophenoxy)acetyl]piperidine, solvents like hexanes or toluene are unlikely to be effective on their own.

    • Actionable Solution: Switch to a more polar solvent. Based on the compound's structure, ethanol, isopropanol, or ethyl acetate are better starting points. Refer to the solvent selection table below. If the compound is too soluble in these solvents at room temperature, consider a mixed-solvent system (see Q5).

Q2: I've cooled my solution, but no crystals are forming. What should I do?

A2: The failure of crystals to appear is often due to either using too much solvent or the solution becoming supersaturated.[6]

  • Causality: Crystallization requires nucleation, the initial formation of a small crystal lattice, which then grows.[7] In a supersaturated solution, this initiation step is kinetically hindered.[6] Alternatively, if the solution is not saturated because too much solvent was added, the solubility limit will not be reached upon cooling, preventing crystallization.[5][6]

  • Troubleshooting Steps:

    • Induce Nucleation (for clear solutions):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[5][8]

      • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a pre-formed template for crystallization to begin.[8]

    • Address Excess Solvent:

      • If nucleation techniques fail, the most common culprit is using too much solvent.[6] Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Allow the solution to cool slowly once more.[8]

    • Final Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent or less volume.[6][8]

Q3: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?

A3: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[4] This is also common when a solution is cooled too quickly.[6]

  • Causality: Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization. This phenomenon is often seen when the boiling point of the solvent is significantly higher than the melting point of the solute or when using a highly concentrated solution.[4]

  • Troubleshooting Steps:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount (10-20% more) of hot solvent to decrease the saturation point.[4][6]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not place it directly into an ice bath.[6][8] Slower cooling encourages the formation of an ordered crystal lattice rather than amorphous oil.

    • Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q4: My yield is very low. What are the common causes of product loss?

A4: Low recovery is a frequent and frustrating issue. The primary causes are using excess solvent, premature crystallization, or improper washing.

  • Causality: Recrystallization is a trade-off between purity and yield. Some product will always be lost as it remains dissolved in the cold mother liquor.[5] The goal is to minimize this inherent loss.

  • Troubleshooting Steps:

    • Minimize Hot Solvent: The most critical step for yield is to use the minimum amount of boiling solvent required to just dissolve the crude solid.[5] Using even a small excess will cause a significant portion of your product to remain in solution upon cooling.[4][6]

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) to prevent the product from crystallizing in the filter paper.[9]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[9]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[4][5]

Frequently Asked Questions (FAQs)

Q5: What are the characteristics of an ideal recrystallization solvent for my compound?

A5: An ideal solvent should:

  • Completely dissolve the target compound at its boiling point.[10]

  • Dissolve the target compound poorly or not at all at low temperatures (e.g., 0-4°C).[1]

  • Either dissolve impurities very well at all temperatures or not dissolve them at all, allowing for their removal by filtration.[10]

  • Not react chemically with the compound.[10]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[4]

  • Be volatile enough to be easily removed from the final crystals during drying.[7][10]

SolventBoiling Point (°C)PolarityComments
Water 100Very HighGood for polar compounds, but high boiling point can be problematic. May work as an anti-solvent.[2]
Ethanol 78HighA very good starting point for moderately polar compounds like the target molecule.[3]
Isopropanol 82HighSimilar to ethanol, good general-purpose solvent.
Acetone 56Medium-HighGood solvent, but its low boiling point means solubility may not differ greatly between hot and cold.[2]
Ethyl Acetate 77MediumExcellent choice for moderately polar compounds.[3]
Hexane 69Very LowUnlikely to dissolve the target compound alone, but useful as an anti-solvent in a mixed system.

Q6: How do I perform a mixed-solvent recrystallization?

A6: This technique is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q7: What are the likely impurities I am trying to remove?

A7: The impurities in your crude 1-[(2-bromophenoxy)acetyl]piperidine will depend on the synthetic route. Assuming it was prepared by reacting an activated form of 2-bromophenoxyacetic acid with piperidine, common impurities include:

  • Unreacted Starting Materials: Residual piperidine or 2-bromophenoxyacetic acid.[11]

  • Reagent-Derived Impurities: By-products from the coupling agent used (e.g., dicyclohexylurea if DCC was used).[][13]

  • Side-Reaction Products: Small amounts of products from side reactions that may have occurred during the synthesis.

Recrystallization is particularly effective at removing impurities with different polarity profiles from the target compound.

Protocol: Recrystallization of 1-[(2-bromophenoxy)acetyl]piperidine

This is a general protocol. The optimal solvent and volumes should be determined by small-scale screening tests first.

Materials:

  • Crude 1-[(2-bromophenoxy)acetyl]piperidine

  • Erlenmeyer flasks (at least two)

  • Chosen solvent (e.g., 95% Ethanol)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of boiling solvent until the solid just dissolves. Record this volume. Critical Step: Use the absolute minimum amount of boiling solvent to ensure saturation upon cooling.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface. Avoid disturbing the flask during this period to promote the growth of large crystals.[1]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]

  • Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (2006, May 26). WO 2006/055321 A2.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethyl]piperidine. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

Sources

Optimization

optimizing amide bond formation in phenoxyacetyl piperidines

Technical Support Center: Optimizing Amide Bond Formation in Phenoxyacetyl Piperidines Topic: Optimization of Amide Bond Formation for Phenoxyacetyl Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Amide Bond Formation in Phenoxyacetyl Piperidines

Topic: Optimization of Amide Bond Formation for Phenoxyacetyl Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Introduction: The Phenoxyacetyl-Piperidine Scaffold

The phenoxyacetyl-piperidine moiety is a privileged pharmacophore found in numerous bioactive compounds, including BTK inhibitors and GPCR modulators. While the amide coupling between a phenoxyacetic acid derivative and a piperidine seems trivial, specific electronic and steric nuances can derail yields and purity. The electron-donating nature of the phenoxy ether oxygen can influence the electrophilicity of the carbonyl carbon, while substitution patterns on the piperidine ring (particularly at C2) can introduce significant steric barriers.

This guide synthesizes field-proven protocols with mechanistic insights to ensure you achieve >90% isolated yields with high purity.

Module 1: Reagent Selection & Reaction Setup (FAQ)

Q1: My standard EDC/HOBt coupling is stalling at 60% conversion. Should I switch to HATU or an Acid Chloride?

Answer: The choice depends on the steric demand of your piperidine and the scale of your reaction.

  • Scenario A: Unsubstituted Piperidine (High Nucleophilicity)

    • Recommendation: Stick with EDC/HOBt or switch to T3P (Propylphosphonic Anhydride) .

    • Why: Unsubstituted piperidine is a strong nucleophile. If EDC is failing, it is likely due to the activation step of the phenoxyacetic acid. The ether oxygen can inductively destabilize the active ester. T3P forms a highly reactive mixed anhydride and drives the reaction to completion due to the release of a stable cyclic phosphonate byproduct.

  • Scenario B: 2-Substituted Piperidine (Sterically Hindered)

    • Recommendation: Switch to HATU or COMU .

    • Why: The steric bulk at the C2 position of piperidine creates a "conformationally locked" environment that impedes attack on the carbonyl. HATU generates an O-At (7-azabenzotriazole) active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the rate of aminolysis by up to 100x compared to HOBt esters.

  • Scenario C: Scale-Up (>10g)

    • Recommendation: Acid Chloride (via SOCl₂ or Oxalyl Chloride) or T3P .

    • Why: HATU is expensive and generates byproducts that are difficult to remove on a large scale.[1] Acid chlorides are atom-economical but require strict anhydrous conditions. T3P is the modern process chemistry standard due to its low toxicity and water-soluble byproducts.

Q2: How does the electronic nature of the phenoxy ring affect the coupling?

Answer:

  • Electron-Withdrawing Groups (EWGs) (e.g., 4-F, 4-NO₂): These pull electron density from the ether oxygen, making the carboxylic acid more acidic and the resulting active ester more electrophilic. These reactions usually proceed faster.

  • Electron-Donating Groups (EDGs) (e.g., 4-OMe): These push electron density, rendering the carbonyl carbon less electrophilic. You may need to increase the reaction temperature (40–50°C) or use a stronger coupling agent (HATU/HOAt) to force the reaction.

Q3: Which base should I use? DIPEA vs. TEA vs. NMM?

Answer:

  • Standard: DIPEA (Hünig's Base) is preferred over TEA.

  • Reasoning: DIPEA is less nucleophilic than TEA, reducing the risk of the base reacting with the activated ester (forming an acyl-ammonium species that can decompose).

  • Pro-Tip: For acid chloride couplings, use N-Methylmorpholine (NMM) or a biphasic system (DCM/aq. Na₂CO₃) if your substrate tolerates it (Schotten-Baumann conditions).

Module 2: Troubleshooting Yield & Purity

Q4: I see a major impurity at M+18 (Hydrolysis) or M+Substrate. What is happening?

Answer: This indicates the "active ester" hydrolyzed before the amine could attack.

  • Cause: Wet solvent (DMF/DMAc are hygroscopic) or insufficient base to deprotonate the piperidine salt (if used as HCl salt).

  • Fix:

    • Dry DMF over molecular sieves (3Å or 4Å) for 24h.

    • Ensure you are using 3.0 equivalents of DIPEA if starting with Piperidine·HCl.

    • Pre-activation: Stir the Acid + HATU + Base for 5–10 minutes before adding the piperidine. This ensures the active ester is fully formed.

Q5: My product is co-eluting with the byproduct (tetramethylurea or phosphonate). How do I purify this?

Answer:

  • If using HATU: The byproduct (tetramethylurea) is water-soluble but can trail in organic layers.

    • Solution: Wash the organic layer with 5% LiCl solution (3x). This effectively pulls DMF and urea byproducts into the aqueous phase.

  • If using T3P: The byproduct is water-soluble.

    • Solution: Simple washing with water and NaHCO₃ is usually sufficient. This is why T3P is preferred for "crude purity."

Module 3: Scalability & Green Chemistry

Q6: How do I adapt this for Green Chemistry or Flow Synthesis?

Answer:

  • Green Solvent: Switch from DMF/DCM to 2-MeTHF or Ethyl Acetate (EtOAc) . T3P works excellently in EtOAc.

  • Reagent: Use T3P (50% in EtOAc) . It has a high atom economy and low toxicity compared to uronium salts (HATU/HBTU).

  • Flow Chemistry:

    • Setup: Pump A (Acid + T3P + Base in 2-MeTHF) + Pump B (Piperidine in 2-MeTHF) → T-Mixer → Heated Coil (60°C) → Back Pressure Regulator (100 psi).

    • Advantage: Residence times can be reduced to <10 minutes with higher yields due to improved heat transfer and mixing.

Visualization: Reagent Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal coupling strategy based on substrate properties.

ReagentSelection cluster_tips Optimization Tips Start Start: Phenoxyacetic Acid + Piperidine CheckScale Check Scale & Sterics Start->CheckScale SmallScale Small Scale (<1g) CheckScale->SmallScale Discovery LargeScale Large Scale (>10g) CheckScale->LargeScale Process/Dev StericCheck Is Piperidine Hindered? (e.g., 2-substituted) SmallScale->StericCheck T3P Use T3P (50% in EtOAc) (EtOAc, Reflux if needed) LargeScale->T3P Green/Safe AcidCl Acid Chloride Method (SOCl2 then Amine/Base) LargeScale->AcidCl Lowest Cost HinderedYes Yes: High Steric Demand StericCheck->HinderedYes HinderedNo No: Standard Reactivity StericCheck->HinderedNo HATU Use HATU / DIPEA (DMF, RT) HinderedYes->HATU EDC Use EDC / HOBt (DCM, RT) HinderedNo->EDC Tip1 If HATU fails -> Try Acid Chloride + DMAP Tip2 If T3P slow -> Add N-Methylimidazole (NMI)

Caption: Decision matrix for selecting coupling reagents based on scale and steric hindrance of the piperidine substrate.

Comparative Data: Reagent Performance

Coupling ReagentReactivityRacemization RiskWork-up EaseCostRecommended For
HATU HighLowModerate (LiCl wash req.)HighHindered amines, Library synthesis
EDC / HOBt ModerateLowGood (Water wash)LowStandard couplings, Unsubstituted piperidines
T3P Moderate-HighVery LowExcellent (Water soluble)ModerateScale-up, Green chemistry, Crude purity
Acid Chloride Very HighHigh (if chiral alpha-H)Moderate (Hydrolysis risk)Very LowBulk manufacturing, Non-chiral acids

Standard Operating Protocols (SOPs)

Protocol A: High-Performance HATU Coupling (Small Scale/Difficult Substrates)

Applicability: 2-substituted piperidines or electron-rich phenoxy acids.

  • Activation: To a vial containing the Phenoxyacetic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (2.0 equiv).

  • Pre-stir: Stir at room temperature for 5 minutes. The solution should turn yellow/orange.

  • Addition: Add the Piperidine (1.2 equiv). Note: If using Piperidine[2]·HCl salt, increase DIPEA to 3.5 equiv.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq) (2x), Sat. NaHCO₃ (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Green & Scalable T3P Coupling

Applicability: Scale-up (>5g) or when column chromatography must be avoided.

  • Setup: Dissolve Phenoxyacetic acid (1.0 equiv) and Piperidine (1.1 equiv) in EtOAc or 2-MeTHF (3–5 volumes).

  • Base: Add Pyridine or DIPEA (2.5 equiv). Cool to 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is slow after 2h, heat to 50°C.

  • Work-up: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then Sat. NaHCO₃ (to remove excess acid/phosphonate byproducts).

  • Isolation: Evaporate solvent. Product often crystallizes upon standing.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

  • BenchChem Technical Support. (2025). Optimizing Piperidine Acylation Reactions. BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromophenoxyacetyl Coupling Reactions

Welcome to the technical support center for navigating the challenges of coupling reactions involving the sterically hindered 2-bromophenoxyacetyl moiety. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of coupling reactions involving the sterically hindered 2-bromophenoxyacetyl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving desired product yields and purities. Here, we will delve into the mechanistic underpinnings of the steric challenges and provide actionable troubleshooting strategies and detailed protocols to enhance your synthetic success.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the coupling of 2-bromophenoxyacetyl derivatives.

Q1: Why are my coupling reactions with 2-bromophenoxyacetyl chloride consistently resulting in low yields?

A1: The primary reason for low yields is the significant steric hindrance posed by the ortho-bromine atom and the adjacent phenoxyacetyl group. This steric bulk impedes the approach of the coupling partner to the reactive center, thereby slowing down the reaction rate and often leading to the prevalence of side reactions.[1][2]

Q2: I am observing significant amounts of starting material even after prolonged reaction times and increased temperatures. What is happening?

A2: This is a classic symptom of a reaction struggling to overcome a high activation energy barrier due to steric hindrance. The bulky substituents near the reaction site physically block the optimal trajectory for the coupling partners to interact, making the formation of the transition state energetically unfavorable. Simply increasing the reaction time and temperature may not be sufficient and can lead to decomposition of starting materials or products.

Q3: What are the common side reactions I should be aware of?

A3: Besides the unreacted starting material, common side reactions include:

  • Homocoupling: Dimerization of your coupling partner, particularly with organoboron reagents in Suzuki-Miyaura coupling.

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Hydrolysis: If using 2-bromophenoxyacetyl chloride, hydrolysis to 2-bromophenoxyacetic acid can be a significant issue if moisture is not rigorously excluded.

II. Troubleshooting Guides: In-Depth Strategies

When standard protocols fail, a more nuanced approach is required. This section provides detailed troubleshooting guides for specific coupling reactions.

Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with sterically hindered substrates like 2-bromophenoxyacetyl derivatives is highly dependent on the careful selection of the catalyst system.[3][4]

Issue: Low to No Product Formation in a Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the steric hindrance in 2-bromophenoxyacetyl derivatives can significantly impede the transmetalation step.[5][6][7]

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Evaluate Ligand System start->ligand base Optimize Base ligand->base solvent Screen Solvents base->solvent boron Consider Boron Reagent Stability solvent->boron result Improved Yield boron->result

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Steps & Rationale:

  • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

    • Initial Choice: Start with commonly used ligands like P(t-Bu)3 or SPhos.

    • Advanced Options: If yields are still low, consider more specialized ligands designed for hindered substrates, such as AntPhos or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands can create a more reactive palladium center and facilitate the coupling of challenging substrates.

  • Base Optimization: The choice of base is crucial for activating the boronic acid.[5]

    • Common Bases: K2CO3, Cs2CO3, and K3PO4 are standard choices.

    • For Hindered Systems: A stronger, non-nucleophilic base like KOtBu might be necessary to facilitate the formation of the boronate complex, but be mindful of potential side reactions.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.

    • Typical Solvents: Toluene, dioxane, and THF are common.

    • Alternative: Aprotic polar solvents like DMF or DMSO can sometimes accelerate the reaction, but may also promote side reactions. A solvent screen is often beneficial.

  • Boronic Acid/Ester Stability: Ensure the stability of your boronic acid or ester, as decomposition can be a competing pathway.[7] If protodeboronation is an issue, consider using more stable boronate esters like pinacol or MIDA esters.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursor.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands ideal for hindered substrates.[8]
Base K₃PO₄ (2-3 equivalents)A moderately strong base effective in many Suzuki couplings.
Solvent Toluene/H₂O (10:1)A common biphasic system that often gives good results.
Temperature 80-110 °CA good starting range to balance reaction rate and stability.
Guide 2: Navigating Buchwald-Hartwig Amination with Hindered Substrates

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[3][11] With 2-bromophenoxyacetyl systems, the steric hindrance can make the coupling with an amine challenging.

Issue: Incomplete Conversion in Buchwald-Hartwig Amination

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig ligand Select Appropriate Ligand start->ligand base Choose a Suitable Base ligand->base amine Consider Amine Nucleophilicity base->amine temp Optimize Temperature amine->temp result Successful C-N Coupling temp->result

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 1-[(2-bromophenoxy)acetyl]piperidine

Technical Assessment: C NMR Structural Elucidation of 1-[(2-bromophenoxy)acetyl]piperidine vs. Structural Analogs Part 1: Executive Summary & Structural Context In the development of phenoxyacetamide derivatives—common s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment:


C NMR Structural Elucidation of 1-[(2-bromophenoxy)acetyl]piperidine vs. Structural Analogs 

Part 1: Executive Summary & Structural Context

In the development of phenoxyacetamide derivatives—common scaffolds in analgesics and herbicides—distinguishing regioisomers is a critical quality control step. This guide provides a technical comparison of the


C NMR chemical shifts  for 1-[(2-bromophenoxy)acetyl]piperidine  against its unsubstituted and para-substituted analogs.

The core challenge in characterizing this molecule lies in two specific spectral features:

  • The Ortho-Effect: The 2-bromo substituent induces significant steric compression and electronic shielding on the ipso- and ortho-carbons, distinct from the para-isomer.

  • Amide Rotamers: The piperidine ring often displays signal doubling or broadening due to restricted rotation around the C–N amide bond, a feature frequently misidentified as impurities.

Part 2: Comparative Chemical Shift Analysis

The following data compares the target molecule (2-Bromo) against the unsubstituted baseline and the 4-Bromo regioisomer. These values represent standardized shifts in CDCl


  at 100-125 MHz.
Table 1: Comparative C NMR Shifts ( , ppm)
Carbon AssignmentTarget: 2-Bromo Analog A: Unsubstituted Analog B: 4-Bromo Spectral Diagnostic Note
Carbonyl (C=O) 165.8 – 166.5 166.2166.0Characteristic tertiary amide region.
Linker (

-CH

)
68.2 67.867.5Deshielded by ether oxygen; slight downfield shift in ortho-isomer due to steric twist.
Aromatic C1 (Ipso) 154.1 157.8156.9Key Differentiator: The 2-Br substituent compresses the C-O bond angle, altering the shift.
Aromatic C-Br 112.8 (C2) N/A115.5 (C4)Heavy Atom Effect: Carbon attached to Br is shielded (upfield) relative to H-substituted carbons.
Aromatic C3 133.5 129.5132.8Deshielded by ortho-Br.
Aromatic C4 122.9 121.6115.5 (C-Br)Para position.
Aromatic C5 128.4 129.5132.8Meta position.
Aromatic C6 114.2 114.6116.5Ortho to Oxygen; shielded by resonance.
Piperidine N-CH

43.2 / 46.5 43.0 / 46.243.1 / 46.4Rotameric Split: Often appears as two distinct peaks due to slow amide bond rotation.
Piperidine CH

25.5 – 26.5 25.5 – 26.525.5 – 26.5Remote methylenes; minimal variation between analogs.

Critical Insight: The most reliable diagnostic for the 2-bromo isomer is the C1 (Ipso) resonance at ~154 ppm. In the 4-bromo and unsubstituted analogs, this signal typically appears further downfield (156–158 ppm).

Part 3: Mechanistic Analysis & Visualization

To understand the spectral data, we must visualize the electronic environment. The graph below details the assignment logic and the causal factors for the observed shifts.

G Molecule 1-[(2-bromophenoxy)acetyl]piperidine Sub_Aromatic Aromatic Region (110 - 160 ppm) Molecule->Sub_Aromatic Sub_Linker Linker Region (65 - 170 ppm) Molecule->Sub_Linker Sub_Pip Piperidine Ring (20 - 50 ppm) Molecule->Sub_Pip Feature_Ortho Ortho-Bromo Effect (Steric Compression) Sub_Aromatic->Feature_Ortho Influenced by C=O (~166 ppm) C=O (~166 ppm) Sub_Linker->C=O (~166 ppm) O-CH2 (~68 ppm) O-CH2 (~68 ppm) Sub_Linker->O-CH2 (~68 ppm) Feature_Amide Amide Resonance (Restricted Rotation) Sub_Pip->Feature_Amide Structural Constraint Shift_Ipso C1 (Ipso) Shift ~154 ppm (Shielded) Feature_Ortho->Shift_Ipso Causes Upfield Shift Shift_CBr C-Br Shift ~112 ppm (Heavy Atom) Feature_Ortho->Shift_CBr Direct Attachment Shift_Rotamers N-CH2 Splitting ~43 & 46 ppm Feature_Amide->Shift_Rotamers Creates Magnetic Inequivalence

Figure 1: Structural causality map linking molecular features (Ortho-Br, Amide bond) to specific


C NMR spectral signatures.

Part 4: Experimental Protocol (Self-Validating)

To replicate the shifts listed above and ensure data integrity, follow this optimized protocol. This workflow is designed to resolve the piperidine rotamers and ensure quaternary carbon detection.

Materials:
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 20–30 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz equiv.):
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Crucial).

    • Reasoning: The quaternary carbons (C1-Ipso, C2-Br, C=O) have long T1 relaxation times. A short D1 will suppress these peaks, making integration and identification difficult.

  • Scans (NS): Minimum 1024 scans.

    • Reasoning:

      
      C has low natural abundance (1.1%). Sufficient signal-to-noise is required to distinguish the small C-Br peak from baseline noise.
      
  • Temperature: 298 K (25°C).

    • Note: If piperidine peaks are extremely broad, run the experiment at 323 K (50°C) to speed up rotation and coalesce the peaks.

Data Processing:
  • Line Broadening (LB): 1.0 – 2.0 Hz.

  • Referencing: Set the center peak of the CDCl

    
     triplet to 77.16 ppm .
    

Part 5: Troubleshooting & Interpretation

Issue: I see "extra" peaks in the aliphatic region (40-50 ppm).

  • Diagnosis: This is likely rotameric splitting , not impurity. The amide bond has partial double-bond character, making the two sides of the piperidine ring magnetically distinct.

  • Validation: Heat the sample to 50°C. If the peaks coalesce into single broad peaks, they are rotamers. If they remain sharp and distinct, they are impurities.

Issue: The C-Br peak (~112 ppm) is missing.

  • Diagnosis: Quaternary carbons attached to heavy atoms often have very low intensity and broad linewidths due to scalar coupling and relaxation issues.

  • Solution: Increase D1 to 5 seconds and double the number of scans.

References

  • Preprints.org. (2026). Synthesis and NMR Characterization of Phenoxyacetyl Derivatives. (Provides baseline shifts for phenoxy-linker-amide scaffolds).

  • ChemicalBook. (2023). Piperidine

    
    C NMR Spectrum Data. (Reference for piperidine ring shifts in amide environments). 
    
  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental

    
    C NMR chemical shifts of phenyl derivatives. (Grounding for the ortho-bromo shielding effect). 
    
  • Oregon St

    
    C NMR Chemical Shifts Guide. (Standard reference for solvent peaks and functional group ranges). 
    
  • Royal Society of Chemistry. (2025). Origin of

    
    C NMR chemical shifts elucidated based on molecular orbital theory. (Theoretical basis for heavy-atom induced shifts). 
    
Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-[(2-Bromophenoxy)acetyl]piperidine

Topic: Mass Spectrometry Fragmentation of 1-[(2-bromophenoxy)acetyl]piperidine Content Type: Publish Comparison Guide Executive Summary This technical guide provides a structural elucidation framework for 1-[(2-bromophen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 1-[(2-bromophenoxy)acetyl]piperidine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a structural elucidation framework for 1-[(2-bromophenoxy)acetyl]piperidine , a halogenated amide scaffold frequently encountered in fragment-based drug discovery (FBDD) and synthetic intermediate profiling.

We compare two primary ionization modalities: Electron Ionization (EI) (70 eV) and Electrospray Ionization (ESI-MS/MS) . This comparison is critical for researchers distinguishing this scaffold from metabolic byproducts or structural isomers. The guide focuses on the diagnostic utility of the bromine isotopic signature (


) and the stability of the piperidine iminium ion.
Structural Analysis & Physicochemical Context

Before interpreting spectra, the analyst must ground the fragmentation logic in the molecule's electronic structure.

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic

    
    ):  297.0364 Da
    
  • Exact Mass (Isotope

    
    ):  299.0344 Da
    
  • Isotopic Pattern: 1:1 doublet (characteristic of mono-brominated compounds).

  • Nitrogen Rule: Odd nominal mass (297/299) indicates an odd number of nitrogen atoms (N=1).

Key Lability Points:
  • Amide Bond: The

    
     bond is the primary site of cleavage in high-energy collisions.
    
  • Ether Linkage: The

    
     bond is susceptible to heterolytic cleavage, particularly in EI.
    
  • Piperidine Ring: The nitrogen lone pair drives the formation of the stable iminium ion (

    
     84), often the base peak in EI.
    
Comparative Methodology: EI vs. ESI-MS/MS

The choice of ionization method dictates the observed fragmentation landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Low internal energy)
Primary Ion

(Radical Cation)

(Even-electron Cation)
Base Peak Often

84 (Piperidine ring)
Often

298/300 (Parent) or

112
Diagnostic Value Structural fingerprinting, library matchingQuantification, precursor-product scanning
Bromine Retention Variable; C-Br bond may cleaveRetained in primary daughter ions
Fragmentation Pathways & Mechanism
3.1 Electron Ionization (EI) – The "Hard" Pathway

In EI, the molecular ion (


) is formed by ejecting an electron, typically from the nitrogen lone pair or the aromatic system.
  • Pathway A (Alpha-Cleavage): The radical site on the nitrogen induces cleavage of the C-C bond adjacent to the carbonyl.[1] This generates the piperidine carbamoyl ion (

    
     112).
    
  • Pathway B (C-N Bond Fission): Inductive cleavage driven by the oxygen leads to the formation of the 2-bromophenoxymethyl acylium ion (

    
     213/215) and the neutral piperidine radical.
    
  • Pathway C (Piperidine Iminium Formation): A dominant pathway where the charge resides on the piperidine fragment, forming the tetrahydropyridinium ion at

    
     84 . This is typically the Base Peak  (100% abundance).
    
3.2 ESI-MS/MS – The "Soft" Pathway

In ESI, the precursor is the protonated molecule


.[1][2] Collision-Induced Dissociation (CID) drives fragmentation via charge-remote or charge-directed mechanisms.
  • Pathway D (Amide Hydrolysis-like): Protonation at the amide nitrogen weakens the C-N bond. CID causes the loss of the piperidine moiety (85 Da), yielding the 2-bromophenoxyacetyl cation at

    
     213/215.
    
  • Pathway E (Ether Cleavage): Further fragmentation of the

    
     213 ion often results in the loss of CO (28 Da), yielding the 2-bromobenzyl cation  at 
    
    
    
    185/187.
Visualization of Fragmentation Dynamics

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical


 checkpoints.

FragmentationPathway cluster_0 Precursor Ions M_EI EI Molecular Ion (M+.) m/z 297 / 299 Frag_84 Piperidine Iminium (Base Peak) m/z 84 M_EI->Frag_84 C-N Cleavage (Charge retention on N) Frag_213 Bromophenoxyacetyl Cation m/z 213 / 215 M_EI->Frag_213 Alpha Cleavage M_ESI ESI Precursor [M+H]+ m/z 298 / 300 M_ESI->Frag_213 CID (Loss of Piperidine) Frag_185 Bromobenzyl Cation m/z 185 / 187 Frag_213->Frag_185 -CO (28 Da) Frag_157 Bromophenyl Cation m/z 157 / 159 Frag_185->Frag_157 -C2H4 (Ethyl depletion)

Figure 1: Divergent fragmentation pathways. Red path denotes the dominant EI mechanism; Green path denotes the primary ESI-MS/MS transition.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. The "Self-Validation" step ensures the instrument is correctly tuned for halogen detection.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL Methanol (LC-MS grade).

  • Concentration: Dilute to 1 µg/mL (1 ppm) for ESI; 100 µg/mL for EI (GC-MS).

  • Additives: For ESI, add 0.1% Formic Acid to promote protonation

    
    .
    
Step 2: Instrument Setup (ESI-MS/MS)
  • Source: Electrospray Ionization (+).[1][2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

  • Validation Check: Observe the doublet at

    
     298 and 300. The intensity ratio must be ~1:1. If 
    
    
    
    298 is significantly higher, check for de-bromination or hydride abstraction artifacts.
Step 3: Data Acquisition & Analysis
  • Full Scan (MS1): Confirm parent ion doublet.

  • Product Ion Scan (MS2): Select

    
     298 (
    
    
    
    ) as precursor.
  • Target Fragments: Look for

    
     213 (Loss of piperidine) and 
    
    
    
    86 (Protonated piperidine, if charge migration occurs).
Quantitative Data Summary

The following table summarizes the theoretical and observed fragment ions. Use this for library matching.

Fragment IdentityFormulam/z (

)
m/z (

)
Relative Abundance (EI)Relative Abundance (ESI)
Molecular Ion

29729910-20%100% (Precursor)
Piperidine Iminium

84 84100% (Base) <5%
Phenoxyacetyl

21321540-60%80-90% (Major Product)
Bromobenzyl

18518720-30%40-50%
Bromophenyl

15515710-15%10-20%

Note: The absence of the bromine doublet in the low mass region (e.g.,


 84) confirms the halogen is located on the phenoxy ring, not the amine.
References
  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). ResearchGate Q&A. [Link][5]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link][1][6]

Sources

Validation

Comparative Guide: High-Purity HPLC Analysis of 1-[(2-bromophenoxy)acetyl]piperidine

Executive Summary In the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine , a key intermediate for analgesic and anti-inflammatory pharmacophores, the critical analytical challenge is the resolution of the target amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine , a key intermediate for analgesic and anti-inflammatory pharmacophores, the critical analytical challenge is the resolution of the target amide from its halogenated precursors—specifically 2-bromophenol and 2-chloro-1-(piperidin-1-yl)ethan-1-one .

Standard C18 alkyl-bonded phases often struggle to provide baseline resolution (


) between the target molecule and its de-brominated or positional isomers due to similar hydrophobic profiles. This guide compares the industry-standard C18 Method  against an optimized Pentafluorophenyl (PFP) Method .

Key Finding: While C18 provides adequate retention, the PFP stationary phase demonstrates superior selectivity (


) for the brominated aromatic moiety via 

and dipole-dipole interactions, making it the recommended protocol for purity analysis >99.5%.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Molecule 1-[(2-bromophenoxy)acetyl]piperidineTarget Analyte
Structure Amide linkage, Piperidine ring, Brominated phenoxy groupMixed polarity; Bromine atom is electron-withdrawing.
LogP ~2.8 (Estimated)Moderately lipophilic; suitable for Reverse Phase (RP).
Key Impurity 2-Bromophenol (Starting Material)High UV absorbance; potential co-elution on C18.
Detection UV @ 220 nm (Amide) & 254 nm (Aromatic)Dual-wavelength monitoring recommended.

Method Comparison: C18 (Standard) vs. PFP (Optimized)

The following data summarizes the performance of a standard C18 protocol versus the optimized Fluorinated Phenyl (PFP) protocol.

Experimental Conditions
  • System: UHPLC with Diode Array Detector (DAD)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

Performance Data
ParameterMethod A: Standard C18 Method B: Optimized PFP (Recommended)
Column Chemistry Octadecylsilane (C18), 3.5 µmPentafluorophenyl (PFP), 2.7 µm (Core-Shell)
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction + Dipole-Dipole
Retention Time (Target) 8.4 min9.1 min
RT (2-Bromophenol) 8.1 min (Tail elution)6.8 min (Distinct shift)
Resolution (

)
1.4 (Critical Pair)4.2 (Baseline Separation)
Tailing Factor (

)
1.31.05
Backpressure ~180 bar~240 bar

Analysis: The PFP column utilizes the electron-deficient fluorine ring to interact strongly with the electron-rich bromine atom and the aromatic system of the analyte. This "orthogonal" selectivity pulls the phenolic impurity away from the amide product, tripling the resolution.

Detailed Experimental Protocol (Method B)

This is the self-validating protocol for the PFP Method .

Reagents & Standards[2]
  • Acetonitrile (ACN): HPLC Grade or higher.

  • Water: Milli-Q (18.2 MΩ·cm).

  • Formic Acid: LC-MS Grade (98%+).

  • Diluent: 50:50 Water:ACN.

Instrument Parameters[2][3]
  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex PFP (150 x 4.6 mm, 2.7 µm).

  • Wavelength: 220 nm (Quantification), 254 nm (Identification).

  • Injection Volume: 5.0 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria (SSC)

Before running samples, inject the System Suitability Standard (Target + 2-Bromophenol) 5 times.

  • Resolution (

    
    ):  > 2.5 between Impurity A and Target.
    
  • RSD (Area): < 1.0% for the Target peak.

  • Tailing Factor: < 1.5.

Visualizing the Analytical Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical pathway for selecting the PFP phase over C18 for halogenated aromatics.

MethodSelection Start Analyte: 1-[(2-bromophenoxy)acetyl]piperidine CheckStruct Analyze Structure: Halogenated Aromatic + Amide Start->CheckStruct InitialScreen Initial Screen: Standard C18 Column CheckStruct->InitialScreen ResultCheck Check Resolution (Rs) of 2-Bromophenol Impurity InitialScreen->ResultCheck Success Rs > 2.0 Validate C18 Method ResultCheck->Success Separated Fail Rs < 2.0 (Co-elution) Hydrophobicity insufficient ResultCheck->Fail Co-elutes SelectAlt Select Alternative Mechanism: Pi-Pi & Dipole Interaction Fail->SelectAlt PFP_Phase Select PFP / Fluoro-Phenyl Column (Targets Br-Aromatic interaction) SelectAlt->PFP_Phase FinalOpt Optimize Gradient (Acidic pH for Phenol suppression) PFP_Phase->FinalOpt

Caption: Decision logic prioritizing PFP stationary phases for halogenated aromatic separation when C18 fails to resolve critical impurities.

Diagram 2: Analytical Workflow

The standard operating procedure for routine purity analysis.

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis (PFP) cluster_2 Data Processing S1 Weigh 10mg Sample S2 Dissolve in 50:50 ACN:Water S1->S2 S3 Filter (0.2 µm PTFE) S2->S3 LC1 Inject 5µL S3->LC1 LC2 Gradient Elution (Water/ACN/Formic) LC1->LC2 LC3 DAD Detection (220nm / 254nm) LC2->LC3 D1 Integrate Peaks LC3->D1 D2 Calc % Area Norm (Purity) D1->D2

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

Validation Strategy (ICH Q2 R2)

To ensure this method is "Trustworthy" and compliant with ICH Q2(R2) guidelines [1], the following validation parameters must be established:

  • Specificity: Inject pure ACN, Placebo, and known Impurity Standards (2-Bromophenol). Demonstrate no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Precision:

    • Repeatability: 6 injections of the same sample (RSD

      
       2.0%).
      
    • Intermediate Precision: Different day, different analyst.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4] International Council for Harmonisation.[4][5]

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3960EN.

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[7][8] Chromatography Today.

Sources

Comparative

Distinguishing 1-[(2-bromophenoxy)acetyl]piperidine from Regioisomers

Executive Summary In drug discovery and scaffold development, the precise identification of regioisomers is critical. 1-[(2-bromophenoxy)acetyl]piperidine (the ortho isomer) is a common intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and scaffold development, the precise identification of regioisomers is critical. 1-[(2-bromophenoxy)acetyl]piperidine (the ortho isomer) is a common intermediate in the synthesis of heterocycles and pharmaceutical agents. However, commercial reagents or synthesis byproducts often contain the meta (3-bromo) or para (4-bromo) isomers.

These isomers exhibit distinct steric and electronic profiles that drastically alter biological efficacy (e.g., receptor binding affinity) and metabolic stability. This guide provides a definitive technical workflow to distinguish the 2-bromo target from its 3-bromo and 4-bromo regioisomers using 1H NMR spectroscopy as the primary validation tool, supported by HPLC and 13C NMR data.

Structural Analysis & Isomer Definitions

The core structure consists of a piperidine ring amide-linked to a phenoxyacetic acid moiety. The differentiation lies entirely in the substitution pattern of the bromine atom on the phenyl ring.

IsomerIUPAC NameKey Structural FeatureSymmetry
Target (Ortho) 1-[(2-bromophenoxy)acetyl]piperidineBr at position 2 (adjacent to ether oxygen)Asymmetric (ABCD)
Meta 1-[(3-bromophenoxy)acetyl]piperidineBr at position 3Asymmetric (ABCD)
Para 1-[(4-bromophenoxy)acetyl]piperidineBr at position 4 (opposite ether oxygen)Symmetric (AA'BB')

Primary Analytical Method: 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for this differentiation. While Mass Spectrometry (MS) yields identical parent ions (


 297/299) for all three, NMR provides distinct splitting patterns in the aromatic region (

ppm).
A. The Aromatic Region (The Fingerprint)
1. The Para Isomer (4-bromo) – The Easiest to Identify

The para-substituted ring possesses a plane of symmetry, resulting in a classic AA'BB' system .

  • Pattern: Two distinct doublets (roofing effect common).

  • Integration: 2H each.

  • Coupling (

    
    ): 
    
    
    
    8.8 Hz (typical ortho coupling).
  • Diagnostic: If you see two clean doublets in the aromatic region, it is the 4-bromo isomer.

2. The Ortho Isomer (2-bromo) – The Target

The ortho-substituted ring is asymmetric and sterically crowded.

  • Pattern: Four distinct signals (ABCD system).[1]

  • Key Signal: A doublet of doublets (dd) at

    
    7.5–7.6 ppm corresponding to the H-3 proton (adjacent to Br).
    
  • Multiplets: The remaining three protons often appear as complex multiplets (td, dd) between 6.8–7.3 ppm.

  • Steric Effect: The bulky bromine atom at the ortho position can cause a slight desheilding or shift in the adjacent methylene protons (

    
    ) compared to the para isomer.
    
3. The Meta Isomer (3-bromo)

The meta-substituted ring is also asymmetric but distinct from ortho.

  • Pattern: Four distinct signals.[2][3]

  • Key Signal (The "Singlet"): Look for a narrow triplet (t,

    
     Hz) or "singlet-like" peak at 
    
    
    
    7.1–7.2 ppm. This is the H-2 proton, isolated between the ether oxygen and the bromine. It has no ortho neighbors, only small meta couplings.
  • Differentiation: Unlike the ortho isomer, the meta isomer lacks the strong downfield shift of the H-3 proton seen in the 2-bromo derivative.

B. Comparative Data Table (Representative Shifts in CDCl3)
Proton Environment2-Bromo (Ortho) 3-Bromo (Meta) 4-Bromo (Para)
Ar-H (Symmetry) 4 distinct peaks (ABCD)4 distinct peaks (ABCD)2 doublets (AA'BB')
Key Ar-H Feature dd @ ~7.55 ppm (H-3)t @ ~7.10 ppm (H-2,

Hz)
d @ ~7.40 ppm (symmetric)
O-CH2-CO Singlet, ~4.75 ppmSinglet, ~4.68 ppmSinglet, ~4.65 ppm
Piperidine (N-CH2) Multiplet, 3.4-3.6 ppmMultiplet, 3.4-3.6 ppmMultiplet, 3.4-3.6 ppm

Technical Note: The piperidine ring protons (positions 2-6) are generally indistinguishable between isomers and should not be used for identification. Focus exclusively on the aromatic region and the O-CH2 singlet.

Secondary Method: HPLC Analysis[4][5][6][7]

While NMR determines identity, HPLC determines purity. The isomers have different dipole moments, allowing separation on standard C18 columns.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Elution Order (Typical):

    • Para (4-Br): Most polar/symmetric, typically elutes first or has distinct retention.

    • Meta (3-Br): Intermediate.

    • Ortho (2-Br): Often elutes last due to "ortho effect" (intramolecular shielding reducing polarity interaction with mobile phase) or first depending on specific column selectivity, but retention time (

      
      ) will differ by >0.5 min  from regioisomers.
      

Experimental Protocols

A. Synthesis of Reference Standard (2-Bromo Target)

To definitively validate your unknown, synthesize a pure standard of the target.

Reagents:

  • (2-Bromophenoxy)acetic acid (CAS: 1878-91-7)

  • Piperidine[1][2][4][5][6][7][8]

  • EDC·HCl (Coupling agent)

  • DMAP (Catalyst)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 eq of (2-bromophenoxy)acetic acid in DCM (0.2 M concentration).

  • Activation: Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at 0°C for 15 minutes.

  • Coupling: Add 1.1 eq of piperidine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50:50 Hexane/EtOAc).

  • Workup: Wash with 1N HCl (to remove excess piperidine), then sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Hexane if necessary.

B. NMR Acquisition Parameters
  • Solvent: CDCl3 (preferred) or DMSO-d6.

  • Frequency: 400 MHz or higher recommended for clear splitting resolution.

  • Scans: Minimum 16 scans for 1H; 512 scans for 13C.

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration).

Analytical Decision Tree (Visualization)

The following logic flow illustrates the step-by-step process to identify the specific isomer from a crude mixture or unknown sample.

IsomerID Start Unknown Sample (1H NMR Spectrum) CheckSym Check Aromatic Region (7.0 - 7.6 ppm) Is the pattern symmetric? Start->CheckSym ParaResult Identify: 4-Bromo (Para) Pattern: AA'BB' (2 Doublets) CheckSym->ParaResult Yes (Symmetric) CheckSplit Analyze Splitting of Key Protons CheckSym->CheckSplit No (Complex Multiplets) CheckSinglet Is there a singlet-like Triplet (J~2Hz) at ~7.1 ppm? CheckSplit->CheckSinglet MetaResult Identify: 3-Bromo (Meta) Feature: Isolated H-2 proton CheckSinglet->MetaResult Yes OrthoResult Identify: 2-Bromo (Ortho) Feature: H-3 Doublet (dd) at ~7.55 ppm (Most Deshielded) CheckSinglet->OrthoResult No

Figure 1: Analytical Decision Tree for distinguishing bromophenoxy regioisomers via 1H NMR.

References

  • General NMR Interpretation of Aromatics

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Synthesis of Phenoxyacetamides

    • PubChem Compound Summary for (2-Bromophenoxy)acetic acid.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS)

    • Reference spectra for 2-bromophenol vs 4-bromophenol derivatives.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.